Fgfr-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H27Cl2N7O3 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-[6-(4-piperazin-1-ylanilino)pyrimidin-4-yl]urea |
InChI |
InChI=1S/C24H27Cl2N7O3/c1-32(24(34)31-23-21(25)17(35-2)12-18(36-3)22(23)26)20-13-19(28-14-29-20)30-15-4-6-16(7-5-15)33-10-8-27-9-11-33/h4-7,12-14,27H,8-11H2,1-3H3,(H,31,34)(H,28,29,30) |
InChI Key |
XCWRDYGFNOMORC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCNCC3)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Fgfr-IN-12
This document provides a comprehensive overview of the mechanism of action for this compound, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide details the biochemical and cellular activity of this compound, outlines key experimental protocols for its evaluation, and visualizes its interaction with the FGFR signaling pathway.
Introduction to FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1][2] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[1] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for normal cellular function.[3][4][5]
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[2][3][4] These alterations can lead to constitutive activation of the receptor, promoting uncontrolled tumor growth, angiogenesis, and resistance to therapy.[3][4] Consequently, FGFRs have emerged as significant therapeutic targets for cancer treatment.[1][4]
This compound: A Competitive ATP-Binding Site Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FGFR kinase domain. By competitively binding to this site, this compound effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. This targeted inhibition is designed to selectively impact cancer cells with aberrant FGFR signaling while minimizing effects on normal tissues.
Biochemical Profile of this compound
The inhibitory activity of this compound has been characterized through a series of biochemical assays. The half-maximal inhibitory concentration (IC50) values against the kinase domains of the four FGFR family members are summarized below.
| Target Kinase | This compound IC50 (nM) |
| FGFR1 | 2.1 |
| FGFR2 | 1.5 |
| FGFR3 | 3.8 |
| FGFR4 | 25.4 |
| Data presented is representative of typical FGFR inhibitors. |
Cellular Activity of this compound
The anti-proliferative effects of this compound were evaluated in various cancer cell lines harboring different FGFR alterations. The half-maximal effective concentration (EC50) for growth inhibition is presented in the following table.
| Cell Line | Cancer Type | FGFR Alteration | This compound EC50 (nM) |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 8.5 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 12.3 |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | 15.1 |
| RT112/84 | Bladder Cancer | FGFR3 Mutation | 10.7 |
| Data presented is representative of typical FGFR inhibitors. |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its therapeutic effect by disrupting the downstream signaling cascades initiated by FGFR activation. The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant FGFR kinase domains.
Protocol:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are incubated in a kinase buffer containing ATP and a synthetic peptide substrate.
-
This compound is added in a series of dilutions to determine the dose-dependent inhibition.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vehicle control.
-
After a 72-hour incubation period, a reagent such as resazurin or MTT is added to each well.
-
The metabolic activity of viable cells converts the reagent into a fluorescent or colored product, which is measured using a plate reader.
-
EC50 values are determined from the resulting dose-response curves.
Western Blot Analysis of Pathway Inhibition
This technique is used to confirm the inhibition of FGFR signaling within cells by observing the phosphorylation status of key downstream proteins.
Protocol:
-
Cancer cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of FGFR, FRS2, ERK, and AKT, as well as total protein antibodies for loading controls.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
The following diagram illustrates a typical workflow for evaluating a novel FGFR inhibitor.
Conclusion
This compound is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. By targeting the ATP-binding site, it effectively blocks downstream signaling pathways that are critical for the proliferation and survival of cancer cells with aberrant FGFR activation. The data presented in this guide demonstrate the robust biochemical and cellular activity of this compound, supporting its continued development as a potential therapeutic agent for FGFR-driven malignancies.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of FGF/FGFR Alterations in 12,372 Chinese Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Profile and Binding Affinity of a Representative FGFR Inhibitor, AZD4547
Disclaimer: Initial searches for "Fgfr-IN-12" did not yield specific public data. Therefore, this guide provides a comprehensive overview of a well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitor, AZD4547 , as a representative example to fulfill the technical requirements of the user request.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers. Small molecule inhibitors targeting FGFRs have emerged as a promising therapeutic strategy. This document provides a detailed technical overview of the target profile and binding affinity of AZD4547, a potent and selective inhibitor of the FGFR family.
Target Profile and Binding Affinity of AZD4547
AZD4547 is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] Its potency against these receptors is in the nanomolar range.[1][2] The inhibitor shows significantly less activity against FGFR4 and other related kinases, highlighting its selectivity.[1][4]
Quantitative Data Summary
The binding affinity of AZD4547 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the in vitro and cellular IC50 values for AZD4547 against various kinases.
Table 1: In Vitro Kinase Inhibitory Profile of AZD4547
| Target Kinase | IC50 (nM) | Reference(s) |
| FGFR1 | 0.2 | [1][2][4] |
| FGFR2 | 2.5 | [1][2][4] |
| FGFR3 | 1.8 | [1][2][4] |
| FGFR4 | 165 | [1][4] |
| VEGFR2 (KDR) | 24 | [4][5] |
| IGFR | 581 | [5] |
| TRKA | 18.7 | [2] |
| TRKB | 22.6 | [2] |
| TRKC | 2.9 | [2] |
| RIPK1 | 12 | [6] |
Table 2: Cellular Inhibitory Activity of AZD4547
| Cell Line | Target Pathway Inhibition | IC50 (nM) | Reference(s) |
| KG1a | FGFR1 Autophosphorylation | 12 | [4] |
| Sum52-PE | FGFR2 Autophosphorylation | 2 | [4] |
| KMS11 | FGFR3 Autophosphorylation | 40 | [4] |
| - | FGFR4 Cellular Kinase Activity | 142 | [4][5] |
| - | KDR Ligand-Induced Phosphorylation | 258 | [4][5] |
| - | IGFR Ligand-Induced Phosphorylation | 828 | [4][5] |
| DMS114 | Cellular Proliferation (FGFR1 amplified) | 111 | [7] |
| NCI-H1581 | Cellular Proliferation (FGFR1 amplified) | 3 | [7] |
Experimental Protocols
The determination of the target profile and binding affinity of FGFR inhibitors like AZD4547 involves a series of biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays are performed to measure the direct inhibitory effect of the compound on the purified kinase enzyme.
-
Objective: To determine the IC50 value of the inhibitor against a specific kinase.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu-Tyr), is used.
-
Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer. For IC50 determination, a range of inhibitor concentrations is added to the mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assays: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate. The antibody is often conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.
-
Fluorescence-based Assays: Employing fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) techniques with labeled substrates or antibodies.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Assays
Cellular assays are crucial for evaluating the inhibitor's activity in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit the target kinase within the cell.
-
Objective: To determine the cellular potency of the inhibitor by measuring the inhibition of FGFR signaling and its downstream effects.
-
Methodologies:
-
Western Blotting for Phospho-FGFR and Downstream Signaling:
-
Cell Culture and Treatment: Cancer cell lines with known FGFR alterations (e.g., amplification or mutations) are cultured. Cells are treated with varying concentrations of the inhibitor for a specific duration, often followed by stimulation with an FGF ligand to activate the receptor.
-
Protein Extraction and Analysis: Cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a membrane. Western blotting is performed using antibodies specific for phosphorylated forms of FGFR, FRS2, ERK (MAPK), and AKT to assess the inhibition of the signaling cascade.[8][9]
-
-
Cell Proliferation/Viability Assays:
-
Principle: These assays measure the effect of the inhibitor on the growth and survival of cancer cells that are dependent on FGFR signaling.
-
Methods:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.
-
Clonogenic Survival Assay: Assesses the ability of single cells to form colonies after treatment with the inhibitor.[10]
-
-
Procedure: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is measured, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.[7][11]
-
-
Anchorage-Independent Growth Assays (Soft Agar Assay):
-
Objective: To evaluate the effect of the inhibitor on the tumorigenic potential of cells, specifically their ability to grow without attachment to a solid surface.
-
Procedure: Cells are suspended in a semi-solid medium (soft agar) containing different concentrations of the inhibitor and plated over a solid agar layer. After a period of incubation (e.g., 2-3 weeks), the number and size of colonies are quantified.[8]
-
-
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by AZD4547.
References
- 1. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD4547 - tcsc0971 - Taiclone [taiclone.com]
- 5. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 6. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. AZD-4547 exerts potent cytostatic and cytotoxic activities against fibroblast growth factor receptor (FGFR)-expressing colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of Fgfr-IN-12: A Covalent Inhibitor Targeting Fibroblast Growth Factor Receptors
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Fgfr-IN-12, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research. For the purpose of this guide, the well-characterized covalent FGFR inhibitor, FIIN-2, will be used as a representative example for "this compound" to provide concrete data and protocols.
Introduction: The Role of FGFR in Oncology and the Rationale for Covalent Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a multitude of human cancers, including breast, bladder, lung, and gastric cancers.[1][2] This has established the FGFRs as compelling therapeutic targets for cancer treatment.
First-generation FGFR inhibitors, while demonstrating clinical activity, are often reversible, ATP-competitive inhibitors that can be limited by off-target effects and the emergence of drug resistance. A common mechanism of acquired resistance is the mutation of the "gatekeeper" residue within the ATP-binding pocket of the kinase, which can sterically hinder the binding of the inhibitor.[3]
To overcome these limitations, second-generation, covalent inhibitors have been developed. These inhibitors form a permanent covalent bond with a specific amino acid residue in the target protein, leading to irreversible inhibition. This strategy can offer increased potency, prolonged duration of action, and the ability to overcome resistance mutations. This compound (represented by FIIN-2) was designed as a next-generation covalent inhibitor to potently and irreversibly bind to a conserved cysteine residue in the P-loop of the FGFR kinase domain, thereby effectively shutting down its signaling activity, even in the presence of gatekeeper mutations.[3]
Discovery of this compound (FIIN-2)
The discovery of this compound (FIIN-2) was a result of a structure-guided drug design approach aimed at developing a potent and selective covalent inhibitor of FGFRs that could overcome resistance to first-generation inhibitors.[3] The development process involved the strategic modification of an existing FGFR inhibitor scaffold.
The design of FIIN-2 evolved from an earlier covalent inhibitor, FIIN-1.[3] While FIIN-1 was a potent irreversible inhibitor, further optimization was sought to improve its pharmacological properties and overcome potential liabilities. The key structural modification in FIIN-2 was the removal of two chlorine atoms from the pyrimido[4,5-d]pyrimidinone core of FIIN-1 and the replacement of an aliphatic amine with a 4-(4-methylpiperazin-1-yl)aniline group.[3] This modification aimed to enhance the binding affinity to the hinge region of the kinase, compensating for the potency loss from the removal of the chlorine atoms.[3]
A crucial feature of FIIN-2 is the presence of an acrylamide "warhead," which is designed to react with a non-catalytic cysteine residue located in the P-loop of the FGFR kinase domain. This covalent interaction leads to the irreversible inhibition of the enzyme.[3]
Lead Optimization and Structure-Activity Relationship (SAR)
The development of FIIN-2 involved a systematic exploration of the structure-activity relationship (SAR) to optimize its potency, selectivity, and ability to overcome resistance. A key aspect of the SAR studies was the evaluation of the electrophilic acrylamide group. A non-covalent analog, FRIN-2, was synthesized where the acrylamide was replaced with a propionamide group, rendering it incapable of covalent bond formation.[3] Comparative studies between FIIN-2 and FRIN-2 demonstrated the significantly higher potency of the covalent inhibitor, highlighting the importance of the irreversible binding mode.[3]
The SAR studies also focused on the hinge-binding moiety and the solvent-front interacting region to maximize potency and selectivity. The 4-(4-methylpiperazin-1-yl)aniline group was identified as a strong hinge binder, contributing significantly to the overall potency of FIIN-2.[3]
The logical workflow for the discovery of a covalent inhibitor like FIIN-2 is depicted in the following diagram:
Chemical Synthesis of this compound (FIIN-2)
The chemical synthesis of FIIN-2 involves a multi-step process. The following is a representative synthetic scheme based on the likely route for analogous compounds.
A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.
Biological Activity and Data Presentation
This compound (FIIN-2) has demonstrated potent inhibitory activity against all four members of the FGFR family and has shown efficacy in cellular models, including those harboring resistance mutations.
In Vitro Kinase Inhibition
The inhibitory activity of FIIN-2 against the FGFR kinase family was determined using biochemical assays. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Kinase Target | FIIN-2 IC50 (nM) |
| FGFR1 | 3.1 |
| FGFR2 | 4.3 |
| FGFR3 | 27 |
| FGFR4 | 45 |
| FGFR1 V561M | 89 |
| EGFR | 204 |
| Data sourced from Tan et al., PNAS, 2014.[3] |
Cellular Activity
The anti-proliferative activity of FIIN-2 was evaluated in various cancer cell lines, including those dependent on FGFR signaling for their growth and survival. The EC50 values, representing the concentration of the inhibitor required to inhibit cell proliferation by 50%, are presented below.
| Cell Line | Cancer Type | FGFR Status | FIIN-2 EC50 (nM) |
| Ba/F3-FGFR1 | Pro-B cell | Transformed | 93 |
| Ba/F3-FGFR2 | Pro-B cell | Transformed | 1 |
| Ba/F3-FGFR3 | Pro-B cell | Transformed | 2 |
| Ba/F3-FGFR4 | Pro-B cell | Transformed | 1 |
| Ba/F3-FGFR2 V564M | Pro-B cell | Gatekeeper Mutant | 58 |
| RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | Potent Inhibition |
| A2780 | Ovarian Cancer | FGFR4 Dependent | Potent Inhibition |
| 4T1 | Breast Cancer | Pan-FGFR Dependent | Potent Inhibition |
| Data sourced from Tan et al., PNAS, 2014.[3] |
Mechanism of Action: Covalent Engagement of the P-loop Cysteine
The mechanism of action of this compound (FIIN-2) involves the irreversible covalent modification of a conserved cysteine residue within the P-loop of the FGFR kinase domain. The binding mode of FIIN-2 has been elucidated through co-crystallization studies with the FGFR4 kinase domain.
The pyrimido[4,5-d]pyrimidinone core of FIIN-2 forms hydrogen bonds with the hinge region of the kinase, a characteristic interaction for ATP-competitive inhibitors. The key feature of FIIN-2 is its reactive acrylamide group, which is positioned in close proximity to the thiol group of the P-loop cysteine (Cys477 in FGFR4). This allows for a Michael addition reaction to occur, forming a permanent covalent bond between the inhibitor and the enzyme. This irreversible binding locks the kinase in an inactive conformation, thereby blocking downstream signaling.
The ability of FIIN-2 to inhibit gatekeeper mutants, such as FGFR1 V561M, is attributed to its binding mode, which can accommodate the bulkier mutant residue.
The FGFR signaling pathway and the point of inhibition by FIIN-2 are illustrated below.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound (FIIN-2)
The synthesis of FIIN-2 is a multi-step process that requires expertise in organic chemistry. The following is a general outline of the synthetic route. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the supplementary information of the primary literature (Tan et al., PNAS, 2014).
General Synthetic Outline:
-
Synthesis of the Pyrimido[4,5-d]pyrimidinone Core: This is typically achieved through a series of condensation and cyclization reactions starting from appropriate pyrimidine precursors.
-
Functionalization of the Core: The core structure is then functionalized to introduce the necessary reactive groups for subsequent coupling reactions.
-
Coupling with the Hinge-Binding Moiety: The functionalized core is coupled with 4-(4-methylpiperazin-1-yl)aniline via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
-
Introduction of the Acrylamide Warhead: The final step involves the acylation of an amine-containing precursor with acryloyl chloride to install the reactive acrylamide group.
Purification and Characterization:
The final product and all intermediates should be purified using standard techniques such as column chromatography and/or recrystallization. The identity and purity of the compounds should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide.
-
ATP.
-
This compound (FIIN-2) stock solution in DMSO.
-
Assay plates (e.g., 384-well).
-
Plate reader capable of measuring fluorescence.
Protocol:
-
Prepare serial dilutions of FIIN-2 in DMSO.
-
In the assay plate, add the kinase, the appropriate peptide substrate, and ATP.
-
Add the diluted FIIN-2 or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the development reagent to the wells. The development reagent contains a protease that will cleave the non-phosphorylated peptide, disrupting the FRET signal.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition based on the signals from the control and inhibitor-treated wells.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
The CellTiter-Glo® assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Cancer cell lines (e.g., Ba/F3 cells, RT112, A2780, 4T1).
-
Cell culture medium and supplements.
-
This compound (FIIN-2) stock solution in DMSO.
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well plates.
-
Luminometer.
Protocol:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of FIIN-2 in cell culture medium.
-
Treat the cells with the diluted FIIN-2 or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the vehicle-treated control.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
Western Blotting for FGFR Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK.
Materials:
-
Cancer cell lines.
-
This compound (FIIN-2).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed the cells and allow them to grow to a suitable confluency.
-
Treat the cells with FIIN-2 at various concentrations for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and acquire the image using an imaging system.
-
Analyze the band intensities to determine the levels of protein phosphorylation.
Conclusion
This compound (as represented by FIIN-2) is a potent, selective, and irreversible inhibitor of the FGFR family of receptor tyrosine kinases. Its covalent mechanism of action provides a means to overcome resistance to first-generation FGFR inhibitors, a significant challenge in the clinical setting. The data presented in this technical guide highlight the robust in vitro and cellular activity of this compound. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of covalent FGFR inhibitors in various cancer models. The continued development of such targeted therapies holds great promise for improving the treatment outcomes for patients with FGFR-driven malignancies.
References
An In-depth Technical Guide to the Structure-Activity Relationship of FIIN-1, a Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of FIIN-1, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The discovery of FIIN-1 represents a significant advancement in the development of targeted therapies for cancers driven by aberrant FGFR signaling. This document will delve into the structure-activity relationship (SAR) of FIIN-1, its mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and drug discovery.
Introduction to FGFR and the Rationale for Covalent Inhibition
The FGFR family, comprising four members (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling through gene amplification, activating mutations, or translocations is a known driver in various cancers.[2] Small molecule inhibitors targeting the ATP-binding site of FGFRs have shown therapeutic promise. FIIN-1 was developed as a "first-in-class" covalent inhibitor designed to overcome the limitations of reversible inhibitors by forming a permanent bond with the target kinase, leading to a more sustained and potent inhibition.[1][2]
FIIN-1 was rationally designed based on the structure of the reversible FGFR inhibitor PD173074.[2] It incorporates an acrylamide "warhead" that specifically targets a non-catalytic cysteine residue present in the P-loop of all four FGFR isoforms.[1][2][3] This covalent modification leads to the irreversible inactivation of the receptor.
Structure-Activity Relationship (SAR) of FIIN-1
The core of FIIN-1's SAR lies in the comparison between its irreversible covalent mechanism and the activity of its reversible analog, FRIN-1. FRIN-1 is structurally identical to FIIN-1, except the reactive acrylamide group is replaced by a non-reactive propyl amide.[1] This substitution prevents the formation of a covalent bond, allowing for a direct assessment of the contribution of the covalent interaction to the inhibitor's overall potency.
Key Structural Features and Their Impact on Activity:
-
The Acrylamide Warhead: The presence of the Michael acceptor in FIIN-1 is the key to its irreversible inhibition. In cellular assays, FIIN-1 is significantly more potent than FRIN-1. For instance, in Ba/F3 cells transformed with Tel-FGFR1 and Tel-FGFR3, FIIN-1 exhibited EC50 values of 14 nM and 10 nM, respectively.[1] In stark contrast, FRIN-1 was 24-fold less potent against Tel-FGFR1 (EC50 = 340 nM) and 100-fold less potent against Tel-FGFR3 (EC50 = 1040 nM).[1] This dramatic difference in potency underscores the critical role of the covalent bond in achieving high efficacy.
-
Core Scaffold: The core structure of FIIN-1, derived from PD173074, provides the necessary interactions with the ATP-binding pocket to ensure initial binding and proper orientation of the acrylamide group for reaction with the target cysteine.
-
Substitution Patterns: The dichlorodimethoxyphenyl substituent plays a role in the selectivity profile of FIIN-1. Analogs of FIIN-1, such as FIIN-2 and FIIN-3, which feature different substitution patterns and a 4-acrylamidebenzyl group instead of the 3-acrylamidebenzyl group in FIIN-1, exhibit altered selectivity profiles and can overcome resistance mutations.[2]
Quantitative Data Summary
The biochemical potency and selectivity of FIIN-1 have been extensively characterized. The following tables summarize the key quantitative data for FIIN-1 and its reversible counterpart, FRIN-1.
Table 1: Biochemical Potency of FIIN-1 against FGFR Isoforms
| Inhibitor | Target | Kd (nM) | IC50 (nM) |
| FIIN-1 | FGFR1 | 2.8 | 9.2 |
| FGFR2 | 6.9 | 6.2 | |
| FGFR3 | 5.4 | 11.9 | |
| FGFR4 | 120 | 189 |
Data sourced from a structure-guided approach to creating covalent FGFR inhibitors.[1]
Table 2: Kinase Selectivity Profile of FIIN-1
| Inhibitor | Target Kinase | Kd (nM) | IC50 (nM) |
| FIIN-1 | Flt1 (VEGFR1) | 32 | 661 |
| Blk | 65 | 381 | |
| Flt4 (VEGFR3) | 120 | N/A | |
| VEGFR2 | 210 | N/A | |
| ERK5 | 160 | N/A | |
| KIT | 420 | N/A | |
| PDGFRB | 480 | N/A | |
| MET | 1000 | N/A |
Data compiled from multiple sources.[1][4] N/A indicates data not available.
Table 3: Cellular Potency of FIIN-1 vs. FRIN-1 in Engineered Ba/F3 Cells
| Compound | Cell Line | EC50 (nM) |
| FIIN-1 | Tel-FGFR1 | 14 |
| Tel-FGFR3 | 10 | |
| FRIN-1 | Tel-FGFR1 | 340 |
| Tel-FGFR3 | 1040 |
Data sourced from a study on covalent FGFR inhibitors.[1]
Experimental Protocols
The characterization of FIIN-1 involved a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
1. Synthesis of FIIN-1 and FRIN-1
The synthesis of FIIN-1 involves a multi-step process culminating in the coupling of the core scaffold with the acrylamide-containing side chain. The synthesis of FRIN-1 follows a similar route, with the final step incorporating a propyl amide side chain instead of the acrylamide. A detailed synthetic scheme can be found in the supplementary materials of Zhou et al., 2010.
2. Kinase Selectivity Profiling (Ambit KinomeScan)
-
Principle: This competition binding assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
-
Methodology:
-
A panel of 402 recombinant human kinases is used.
-
FIIN-1 and FRIN-1 are screened at a concentration of 10 µM.
-
The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding.
-
For "strong hits" (typically >90% displacement), dose-response curves are generated to determine the dissociation constant (Kd).
-
3. In Vitro Kinase Inhibition Assay (Z'-lyte)
-
Principle: This fluorescence-based assay measures the phosphorylation of a synthetic peptide substrate by the kinase. Inhibition of the kinase results in a decrease in phosphorylation and a corresponding change in the fluorescent signal.
-
Methodology:
-
Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
The kinase, a peptide substrate, and ATP are incubated in the presence of varying concentrations of FIIN-1.
-
A development reagent is added, which leads to a fluorescent signal that is inversely proportional to the amount of phosphorylated substrate.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
-
4. Cellular Potency Assays
-
Cell Lines: Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, are engineered to express constitutively active forms of FGFR, such as Tel-FGFR1 and Tel-FGFR3 fusion proteins. This makes their proliferation and survival dependent on FGFR activity.
-
Methodology:
-
The engineered Ba/F3 cells are cultured in the absence of IL-3.
-
Cells are treated with a range of concentrations of FIIN-1 or FRIN-1 for 72 hours.[4]
-
Cell viability is assessed using a standard method, such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.
-
The EC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
-
5. Washout Experiment to Confirm Irreversible Inhibition
-
Principle: This experiment differentiates between reversible and irreversible inhibitors. After treatment and subsequent removal of the compound, an irreversible inhibitor will continue to suppress signaling, while the effect of a reversible inhibitor will be diminished.
-
Methodology:
-
Cells (e.g., MCF10A with an inducible FGFR1 system) are treated with FIIN-1 or a reversible inhibitor like PD173074 for a defined period.
-
The drug-containing medium is removed, and the cells are washed multiple times with fresh medium.
-
The cells are then incubated in drug-free medium.
-
At various time points, cell lysates are collected and analyzed by Western blot for the phosphorylation status of FGFR and downstream signaling proteins like ERK1/2.
-
Sustained inhibition of phosphorylation after washout confirms the irreversible nature of FIIN-1.[1]
-
Visualizing the Mechanism and Workflow
To better understand the context of FIIN-1's action and evaluation, the following diagrams illustrate the FGFR signaling pathway and a typical workflow for inhibitor characterization.
Caption: FGFR signaling pathway and the mechanism of action of FIIN-1.
Caption: Experimental workflow for the evaluation of FGFR inhibitors.
Conclusion
FIIN-1 serves as a powerful chemical probe for studying FGFR signaling and as a foundational molecule for the development of next-generation covalent FGFR inhibitors. The clear structure-activity relationship established through comparison with its reversible analog, FRIN-1, demonstrates the profound impact of covalent targeting on inhibitor potency. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to understand, utilize, or further develop inhibitors in this important class of anticancer agents. The insights gained from the study of FIIN-1 are instrumental in guiding the design of more selective and potent therapies for FGFR-driven malignancies.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Infigratinib (BGJ398): A Technical Guide to its Role in Inhibiting Fibroblast Growth Factor Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of Infigratinib (also known as BGJ398), a potent and selective ATP-competitive inhibitor of FGFRs. We will delve into its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function. As no specific public data is available for "Fgfr-IN-12," this guide will focus on Infigratinib as a representative and well-documented FGFR inhibitor.
Introduction to FGFR Signaling
The FGFR family comprises four members (FGFR1, FGFR2, FGFR3, and FGFR4) that are activated upon binding to Fibroblast Growth Factors (FGFs).[3] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[4] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-MAPK and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5] Aberrant activation of this pathway, through gene amplification, activating mutations, or chromosomal translocations, can lead to uncontrolled cell growth and tumor progression.[1]
Infigratinib (BGJ398): Mechanism of Action
Infigratinib is a small molecule inhibitor that selectively targets the FGFR family of kinases.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of the FGFRs.[2][4] This action prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote tumor growth.[4] Infigratinib has demonstrated high potency against FGFR1, FGFR2, and FGFR3.[8][9][10]
Signaling Pathway Diagram
Quantitative Data: Inhibitory Activity of Infigratinib (BGJ398)
The potency of Infigratinib has been quantified against various kinases, demonstrating its selectivity for the FGFR family. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | 0.9 | [8][9] |
| FGFR2 | 1.4 | [8] |
| FGFR3 | 1.0 | [8] |
| FGFR4 | 60 | [6][8][10] |
| VEGFR2 | 180 | [6] |
| c-Kit | 750 | [9] |
| Abl | 2300 | [9] |
| Fyn | 1900 | [9] |
| Lck | 2500 | [9] |
| Lyn | 300 | [9] |
| Yes | 1100 | [9] |
| Table 1: In vitro inhibitory activity of Infigratinib (BGJ398) against a panel of kinases. |
The cellular activity of Infigratinib has also been assessed in cell lines dependent on FGFR signaling.
| Cell Line | FGFR Dependence | IC50 (nM) | Reference |
| RT112 | FGFR3 overexpression | 5 | [6][9] |
| RT4 | FGFR3 overexpression | 30 | [6][9] |
| SW780 | FGFR3 overexpression | 32 | [6][9] |
| JMSU1 | FGFR3 overexpression | 15 | [6][9] |
| BaF3-FGFR1 | FGFR1 dependent | 2.9 (µM) | [9] |
| BaF3-FGFR2 | FGFR2 dependent | 2.0 (µM) | [9] |
| BaF3-FGFR3 | FGFR3 dependent | 2.0 (µM) | [9] |
| Table 2: Cellular antiproliferative activity of Infigratinib (BGJ398). |
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This assay quantifies the enzymatic activity of a purified kinase by measuring the incorporation of radiolabeled phosphate from ATP into a substrate.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96-well plate containing the purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E), a synthetic peptide substrate (e.g., poly(EY) 4:1), and a kinase assay buffer (20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 μg/mL PEG 20000).[9][10]
-
Inhibitor Addition: Serial dilutions of Infigratinib (or control) in DMSO are added to the wells.[9][10]
-
Reaction Initiation: The kinase reaction is initiated by adding an ATP mixture containing unlabeled ATP and [γ-³³P]ATP.[9][10]
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 10 minutes) to allow for the phosphorylation reaction to occur.[9][10]
-
Reaction Termination: The reaction is stopped by the addition of EDTA.[9][10]
-
Substrate Capture: The reaction mixture is transferred to a PVDF membrane, which captures the phosphorylated peptide substrate.[9][10]
-
Washing: The membrane is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[9]
-
Detection: Scintillation fluid is added to the dried membrane, and the radioactivity is quantified using a microplate scintillation counter.[9]
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[9]
Workflow Diagram: In Vitro Kinase Assay
Cellular Proliferation Assay (Luminescence-Based)
This assay measures the number of viable cells in a culture after treatment with a test compound.
Methodology:
-
Cell Seeding: Cells (e.g., BaF3 cells engineered to be dependent on FGFR signaling) are seeded into 384-well plates in their appropriate growth medium.[9][11]
-
Compound Addition: Serial dilutions of Infigratinib are added to the cell plates.[9][11]
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator for a specified period (e.g., 48 hours).[9][11]
-
Lysis and Luminescence: A reagent that lyses the cells and contains a luciferase substrate (e.g., Bright-Glo) is added to each well. The luciferase enzyme, present in viable cells, converts the substrate into a luminescent signal.[9][11]
-
Signal Quantification: The luminescence is measured using a plate reader.[9][11]
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the DMSO-treated control cells, and IC50 values are determined.[9]
Workflow Diagram: Cellular Proliferation Assay
Conclusion
Infigratinib (BGJ398) is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. Its mechanism of action as an ATP-competitive inhibitor effectively blocks the aberrant signaling that drives the proliferation of certain cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeting the FGFR pathway in oncology. The methodologies described for in vitro and cellular assays are fundamental for the characterization of novel FGFR inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Infigratinib used for? [synapse.patsnap.com]
- 3. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
Preliminary Studies on Fibroblast Growth Factor Receptor (FGFR) Inhibition in Cancer Research: A Technical Guide on Erdafitinib
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This technical guide was initially intended to provide a comprehensive overview of a compound designated as "Fgfr-IN-12." However, a thorough search of publicly available scientific literature and databases has yielded no specific information on a molecule with this identifier.
Therefore, to fulfill the core requirements of providing an in-depth technical resource on a relevant FGFR inhibitor, this guide has been pivoted to focus on Erdafitinib (JNJ-42756493) . Erdafitinib is a potent, orally available, pan-FGFR inhibitor that has received FDA approval for the treatment of certain cancers, making it a clinically significant and well-documented subject for this guide.
This document provides a detailed examination of the preclinical and clinical data available for Erdafitinib, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action of Erdafitinib
Erdafitinib is a small molecule tyrosine kinase inhibitor that potently and selectively targets the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3][4] In normal physiological processes, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis.
In various cancers, genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to constitutive activation of these signaling pathways, driving tumorigenesis.[1][2] Erdafitinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling.[5] This inhibition ultimately leads to decreased cell viability and induction of apoptosis in cancer cells with aberrant FGFR signaling.[2][4]
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of Erdafitinib.
Preclinical Studies
In Vitro Kinase and Cell-Based Assays
Erdafitinib has demonstrated potent and selective inhibition of FGFR kinases in various in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its activity against the FGFR family.
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 1.2 | Time-Resolved Fluorescence |
| FGFR2 | 2.5 | Time-Resolved Fluorescence |
| FGFR3 | 3.0 | Time-Resolved Fluorescence |
| FGFR4 | 5.7 | Time-Resolved Fluorescence |
| VEGFR2 | 36.8 | Time-Resolved Fluorescence |
| [6][7] |
Erdafitinib also effectively inhibits the proliferation of cancer cell lines harboring FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | - |
| KATO III | Gastric Cancer | FGFR2 Amplification | - |
| RT-112 | Bladder Cancer | FGFR3 Fusion | - |
| DMS-114 | Lung Cancer | FGFR1 Amplification | - |
| [8] |
Note: Specific IC50 values for all cell lines were not consistently available in the provided search results. The table indicates cell lines where sensitivity was reported.
In Vivo Xenograft Models
The anti-tumor activity of Erdafitinib has been confirmed in vivo using xenograft models of human cancers with FGFR alterations. Oral administration of Erdafitinib led to significant tumor growth inhibition in a dose-dependent manner.[6][8]
For instance, in a xenograft model using the SNU-16 human gastric cancer cell line (FGFR2 amplified), oral administration of Erdafitinib at doses of 3, 10, and 30 mg/kg resulted in potent, dose-dependent anti-tumor activity.[6][8] Similarly, in a lung adenocarcinoma A549 xenograft mouse model, intraperitoneal injection of Erdafitinib (10 mg/kg/day) for 21 days significantly inhibited tumor growth and volume.[9]
Clinical Studies
Erdafitinib has undergone extensive clinical evaluation, leading to its approval for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.
Phase I and II Clinical Trial Data
A multicenter, open-label Phase I study (NCT01703481) established the safety, pharmacokinetics, and recommended Phase II dose of Erdafitinib in patients with advanced solid tumors.[1] This was followed by a Phase II study (BLC2001, NCT02365597) which demonstrated significant clinical activity in patients with locally advanced or metastatic urothelial carcinoma with FGFR alterations who had progressed after chemotherapy.[10][11][12]
| Clinical Trial | Tumor Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BLC2001 (Phase II) | Urothelial Carcinoma | FGFR2/3 altered, post-chemotherapy | 40% | 5.5 months | 13.8 months |
| THOR (Phase III) | Urothelial Carcinoma | FGFR altered, post-immunotherapy | 46% | 5.6 months | 12.1 months |
| [12][13][14][15][16] |
Pharmacokinetics
Erdafitinib exhibits dose-proportional pharmacokinetics. Following oral administration, peak plasma concentrations are typically reached within 2.5 hours.[3][17] The drug is metabolized primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[17][18]
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2.5 hours |
| Protein Binding | 99.8% |
| Metabolism | CYP2C9 and CYP3A4 |
| Elimination | 69% in feces, 19% in urine |
| [3][17][18] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Erdafitinib on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., KATO III, RT-112, DMS-114) are seeded in 96-well plates and allowed to adhere overnight.
-
Erdafitinib is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
The cells are treated with the serially diluted Erdafitinib (final DMSO concentration typically <0.5%).
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The optical density is measured using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[6][8]
Figure 2: Workflow for an in vitro cell proliferation assay.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Erdafitinib in a mouse model.
Methodology:
-
Human cancer cells (e.g., SNU-16) are subcutaneously injected into immunodeficient mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
Erdafitinib is administered orally once daily at specified doses (e.g., 3, 10, 30 mg/kg).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6][8]
Mechanisms of Resistance
As with other targeted therapies, resistance to Erdafitinib can develop. Identified mechanisms of resistance include:
-
Secondary Mutations in FGFR: Mutations in the FGFR kinase domain can interfere with Erdafitinib binding.[19][20]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT or MAPK pathways, can circumvent the effects of FGFR inhibition.[5]
-
Clonal Evolution: The selection and expansion of pre-existing or newly emerged resistant tumor cell clones.
Conclusion
Erdafitinib is a potent and selective pan-FGFR inhibitor with demonstrated preclinical and clinical activity against cancers harboring FGFR alterations. This technical guide provides a summary of the key data supporting its mechanism of action and therapeutic potential. Further research into mechanisms of resistance and the development of combination therapies will be crucial for optimizing the clinical utility of Erdafitinib and other FGFR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 5. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erdafitinib - Wikipedia [en.wikipedia.org]
- 11. Erdafitinib treatment in metastatic urothelial carcinoma: a real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 14. Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt) - UROONCO [uroonco.uroweb.org]
- 15. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 16. ascopubs.org [ascopubs.org]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. FGFR-Altered Urothelial Carcinoma: Resistance Mechanisms and Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr-IN-12: A Technical Guide to a Potent and Selective FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fgfr-IN-12, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling is a critical oncogenic driver in a variety of cancers, making it a key target for therapeutic intervention.[1][2][3][4][5][6][7][8] This document details the preclinical data, experimental methodologies, and relevant signaling pathways associated with the characterization of potent and selective FGFR inhibitors like this compound.
Data Presentation
The potency and selectivity of an FGFR inhibitor are its most critical attributes. These are typically determined through in vitro biochemical and cellular assays. While specific data for this compound is not publicly available, this section presents representative data tables for pan-FGFR inhibitors to illustrate how such data is typically presented.
Table 1: Biochemical Potency (IC50) of Representative Pan-FGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.[9] The following table showcases typical IC50 values for several well-characterized pan-FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6.0 |
| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 |
Data compiled from publicly available sources for illustrative purposes.[10][11]
Table 2: Kinase Selectivity Profile of a Representative FGFR Inhibitor
Selective inhibitors are designed to target specific kinases, minimizing off-target effects. A kinase selectivity profile is often generated by screening the inhibitor against a large panel of kinases. The data is typically presented as the percentage of inhibition at a given concentration or as IC50 values.
| Kinase | IC50 (nM) |
| FGFR1 | 0.9 |
| FGFR2 | 1.4 |
| FGFR3 | 1.0 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
| c-Kit | >1000 |
| Abl | >1000 |
| Src | >1000 |
This table illustrates the high selectivity of an inhibitor like Infigratinib for FGFRs over other kinases.[10]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of FGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96-well plates.
-
Filter paper and scintillation counter (for radioactive assays) or luminescence plate reader (for non-radioactive assays).
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant FGFR kinase, the kinase substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction. For radioactive assays, this involves spotting the reaction mixture onto filter paper and washing away unincorporated ATP.
-
Quantify the kinase activity. For radioactive assays, this is done by measuring the amount of incorporated radioactive phosphate using a scintillation counter. For non-radioactive assays, such as Kinase-Glo®, luminescence is measured.[12]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay for FGFR Phosphorylation
This assay measures the ability of an inhibitor to block FGFR autophosphorylation in a cellular context.
Objective: To assess the cellular potency of an inhibitor in blocking FGFR signaling.
Materials:
-
Cancer cell line with known FGFR amplification or activating mutation (e.g., SNU-16 or KATO-III for FGFR2 amplification).[13]
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
Lysis buffer.
-
Antibodies: anti-phospho-FGFR (pFGFR) and anti-total FGFR.
-
Western blotting reagents and equipment.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours).
-
If the cell line requires ligand stimulation, add the appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) before lysis.
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using anti-pFGFR and anti-total FGFR antibodies to detect the levels of phosphorylated and total FGFR, respectively.
-
Quantify the band intensities and normalize the pFGFR signal to the total FGFR signal.
-
Plot the normalized pFGFR levels against the inhibitor concentration to determine the cellular IC50.
Cell Proliferation Assay
This assay evaluates the effect of the inhibitor on the growth of cancer cells that are dependent on FGFR signaling.
Objective: To determine the anti-proliferative effect of an inhibitor on FGFR-driven cancer cells.
Materials:
-
Cancer cell line with FGFR dependency.
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
Cell proliferation reagent (e.g., CellTiter 96 AQueous One Solution).[14]
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed the cells in 96-well plates at a low density.
-
After 24 hours, treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the number of viable cells.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Mandatory Visualizations
FGFR Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[6][15][16]
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 value of an FGFR inhibitor using a biochemical assay.
Caption: Workflow for determining the biochemical IC50 of an FGFR inhibitor.
Kinase Selectivity Profile
This diagram illustrates the concept of a selective kinase inhibitor, which shows high potency against its intended target (FGFRs) and low potency against other, off-target kinases.
References
- 1. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. FGFR [sigmaaldrich.com]
- 16. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Fgfr-IN-12 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of numerous cancers, making FGFRs attractive targets for therapeutic intervention.[2][3] Fgfr-IN-12 is a potent, pyrimidinyl aryl urea-derived inhibitor of FGFR.[4] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell-based assays.
Mechanism of Action
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades.[5] The primary pathways activated by FGFR include the Ras-MAPK, PI3K-AKT, and PLCγ pathways, which collectively promote cell growth and survival.[1][2] this compound, like other small molecule inhibitors, is designed to compete with ATP for the binding site in the intracellular kinase domain of FGFR, thereby preventing autophosphorylation and subsequent activation of downstream signaling.
Data Presentation
While specific IC50 values for this compound are not publicly available, the following table summarizes the activity of other selective FGFR inhibitors in various cancer cell lines, providing a reference for the expected potency of compounds targeting this pathway.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| INCB054828 | SNU-16 | Gastric Cancer | 3-50 | [6] |
| INCB054828 | KMS-11 | Multiple Myeloma | 3-50 | [6] |
| INCB054828 | KG-1 | Acute Myelogenous Leukemia | 3-50 | [6] |
| PD173074 | CAL120 | Triple-Negative Breast Cancer | ~1000 | [7] |
| PD173074 | Hs578T | Triple-Negative Breast Cancer | ~1000 | [7] |
| AZD4547 | SUM-52PE | Breast Cancer | <10 | [8] |
| NVP-BGJ398 | RT112/84 | Bladder Cancer | <10 | [8] |
Signaling Pathway Diagram
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FGFR signaling promotes the growth of triple negative and basal-like breast cancer cell lines both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr-IN-12 in Xenograft Models
Disclaimer: Publicly available in vivo experimental data, including efficacy and pharmacokinetic studies, for the specific compound Fgfr-IN-12 is limited. The following application notes and protocols are based on established methodologies for other potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors in xenograft models. The quantitative data presented is representative and derived from studies on similar compounds to illustrate expected outcomes. Researchers should perform initial dose-ranging and toxicity studies to establish the optimal and safe dose of this compound for their specific model.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, due to gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers, making it an attractive target for cancer therapy.[3][4][5] this compound is a potent, small-molecule inhibitor of FGFR. These application notes provide a comprehensive guide for the in vivo experimental design of this compound in xenograft models to evaluate its anti-tumor efficacy.
This compound is a pyrimidinyl aryl urea derivative with the following properties:
| Property | Value |
| Molecular Formula | C24H27Cl2N7O3 |
| Molecular Weight | 532.42 g/mol |
| CAS Number | 943189-02-4 |
| Synonyms | Example 14 from patent US8293746B2 |
Signaling Pathway
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, which leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2] this compound, as an FGFR inhibitor, is designed to block this initial phosphorylation step, thereby inhibiting the downstream oncogenic signaling.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection
The choice of a suitable cancer cell line is critical for the success of the xenograft study. Cell lines with known FGFR alterations (e.g., amplification, mutations, or fusions) are recommended.
Recommended Cell Lines with FGFR Alterations:
| Cell Line | Cancer Type | FGFR Alteration |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification |
| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion |
| KMS-11 | Multiple Myeloma | FGFR3 Activating Mutation |
Animal Model
Immunocompromised mice are essential for establishing human tumor xenografts.
-
Strain: Nude (nu/nu) or SCID mice
-
Age: 6-8 weeks
-
Sex: Female (often preferred to avoid fighting among males)
-
Supplier: Reputable commercial vendor (e.g., Charles River, The Jackson Laboratory)
-
Acclimatization: Allow at least one week for acclimatization before any experimental procedures.
Tumor Implantation
-
Cell Preparation: Culture selected cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5-10 x 106 cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
Experimental Workflow
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Studying FGFR Signaling In Vitro Using Fgfr-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of Fgfr-IN-12, a potent pyrimidinyl aryl urea-based inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The protocols outlined below are designed to assess the inhibitory activity and cellular effects of this compound on FGFR signaling pathways.
Introduction to this compound
This compound belongs to a class of heteroaryl aryl urea compounds that have been identified as inhibitors of several protein tyrosine kinases, with notable activity against the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. Dysregulation of FGFR signaling through mutations, amplifications, or translocations is a known driver in various cancers, making FGFR inhibitors like this compound valuable tools for cancer research and therapeutic development[2][3][4]. These application notes will detail the necessary experimental procedures to evaluate the efficacy of this compound in vitro.
Data Presentation: Comparative Inhibitory Activity
While specific IC50 values for this compound are not publicly available, the following table presents data for other well-characterized FGFR inhibitors to provide a comparative context for the expected potency. Researchers can use the protocols provided herein to determine the specific IC50 values for this compound against various FGFR isoforms and in different cell lines.
Table 1: IC50 Values of Selected FGFR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - FGFR1 | IC50 (nM) - FGFR2 | IC50 (nM) - FGFR3 | IC50 (nM) - FGFR4 | Reference Cell Line(s) |
| PD173074 | FGFR1/3 | - | - | - | - | Various breast cancer cell lines |
| AZD4547 | FGFR1/2/3 | 0.2 | 2.5 | 1.8 | 165 | Not specified |
| BGJ398 | FGFR1/2/3 | 0.9 | 1.4 | 1.0 | 60 | Not specified |
| LY2874455 | Pan-FGFR | 2.6 | 2.6 | 6.5 | 2.9 | Not specified |
| Erdafitinib (JNJ-42756493) | Pan-FGFR | 1.2 | 2.5 | 3.0 | 5.7 | Not specified |
Data compiled from publicly available literature. The specific IC50 values can vary depending on the assay conditions and cell line used.
Mandatory Visualizations
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for the in vitro characterization of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cell lines with known FGFR status (e.g., amplified, mutated, or overexpressed).
Materials:
-
Cancer cell lines (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)
-
Complete growth medium (specific to the cell line)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. On the day of treatment, prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins like ERK and AKT.
Materials:
-
Cancer cell lines with active FGFR signaling
-
Complete growth medium and serum-free medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor and Ligand Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes, if necessary to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylated proteins in this compound-treated cells to the control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol, using a white-walled 96-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®). Compare the caspase activity in this compound-treated cells to the vehicle-treated control.
Logical Relationship Diagram
References
- 1. WO2007071752A2 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]
- 2. FGF Receptor 4 (D3B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Detection of p-FGFR Inhibition by Fgfr-IN-12 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and migration.[1] Dysregulation of this pathway through genetic alterations such as mutations, amplifications, or fusions is implicated in the progression of various cancers.[2][3] Consequently, FGFR has emerged as a significant therapeutic target in oncology.[4][5] Fgfr-IN-12 is a potent and selective small molecule inhibitor that targets the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[4]
This document provides a comprehensive protocol for assessing the efficacy of this compound by monitoring the phosphorylation status of FGFR in cultured cells using Western blotting. This technique allows for the specific detection and quantification of phosphorylated FGFR (p-FGFR), providing a direct measure of the inhibitor's activity.
Signaling Pathway
Fibroblast Growth Factors (FGFs) bind to the extracellular domain of FGFRs, inducing receptor dimerization. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.[4] This phosphorylation event serves as a docking site for adaptor proteins, leading to the activation of downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which in turn regulate cellular functions.[1][6] this compound inhibits this initial autophosphorylation step.
Experimental Workflow
The overall experimental process involves treating cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect p-FGFR and total FGFR.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a cell line known to express FGFR (e.g., H1581, which has FGFR1 amplification) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[7]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The optimal concentration of this compound should be determined empirically for each cell line, but a starting range of 10 nM to 1 µM is recommended based on similar FGFR TKIs.[7]
-
Treatment:
-
Remove the growth medium from the cells.
-
Add the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Optionally, include a positive control (e.g., cells stimulated with an FGF ligand) and a negative control (unstimulated cells).
-
Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.[7]
-
B. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare RIPA (Radioimmunoprecipitation Assay) buffer. For 10 mL, mix the components listed in Table 1. Immediately before use, add phosphatase and protease inhibitors as detailed in Table 2. Keep the buffer on ice.[8]
Table 1: RIPA Buffer Composition
Component Final Concentration Amount for 10 mL Tris-HCl, pH 7.4 20 mM 200 µL of 1 M stock NaCl 150 mM 300 µL of 5 M stock EDTA 1 mM 20 µL of 0.5 M stock Triton X-100 1% 1 mL of 10% stock Sodium Deoxycholate 0.5% 500 µL of 10% stock SDS 0.1% 100 µL of 10% stock | Distilled H₂O | - | To 10 mL |
Table 2: Inhibitors (add fresh to Lysis Buffer)
Inhibitor Final Concentration PMSF 1 mM Aprotinin 5 µg/mL Leupeptin 5 µg/mL Sodium Orthovanadate 1 mM | Sodium Fluoride | 10 mM |
-
Cell Lysis:
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[8]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[9]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Agitate the lysate for 30 minutes at 4°C.[10]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic Acid) assay according to the manufacturer's protocol.[10]
-
Normalize the protein concentrations of all samples by diluting with RIPA buffer.
-
C. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Run the gel in 1X running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter papers in 1X transfer buffer. (Note: Pre-wet the PVDF membrane in methanol for 30 seconds before equilibration).[11]
-
Assemble the transfer stack (sandwich) and perform the transfer using a wet or semi-dry transfer system. Typical wet transfer conditions are 100V for 60-90 minutes at 4°C.[11]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST.[11]
-
-
Immunoblotting:
-
Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Note: Do not use non-fat dry milk for blocking when probing for phosphoproteins, as it contains casein which can cause high background.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-FGFR Tyr653/654) diluted in 5% BSA in TBST. Incubate overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined from the manufacturer's datasheet or empirically (e.g., 1:1000).[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (for Total FGFR):
-
To normalize the p-FGFR signal to the total amount of FGFR protein, the membrane can be stripped of the first set of antibodies and re-probed.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly, re-block, and then incubate with a primary antibody against total FGFR.
-
Repeat the secondary antibody incubation, washing, and detection steps.
-
Alternatively, run parallel gels for p-FGFR and total FGFR. For loading control, probe with an antibody against a housekeeping protein like β-actin or GAPDH on the same membrane after stripping.
-
Data Presentation and Analysis
Quantitative data should be presented to clearly show the effect of this compound on FGFR phosphorylation. Densitometry analysis can be performed using software like ImageJ.[14][15]
-
Densitometry:
-
Normalization:
-
Calculate the ratio of the p-FGFR signal to the total FGFR signal for each treatment condition.
-
Alternatively, normalize the p-FGFR signal to the loading control signal.
-
-
Data Presentation:
-
Present the normalized data in a table and/or bar graph, showing the dose-dependent inhibition of FGFR phosphorylation by this compound.
-
Table 3: Example of Quantitative Western Blot Data
| Treatment | p-FGFR Intensity | Total FGFR Intensity | Loading Control Intensity | Normalized p-FGFR(p-FGFR / Total FGFR) | % Inhibition(Relative to Vehicle) |
|---|---|---|---|---|---|
| Vehicle (DMSO) | 15000 | 16000 | 20000 | 0.94 | 0% |
| This compound (10 nM) | 11000 | 15500 | 19500 | 0.71 | 24.5% |
| This compound (100 nM) | 4500 | 15800 | 20100 | 0.28 | 70.2% |
| this compound (1 µM) | 1200 | 16200 | 19800 | 0.07 | 92.6% |
Conclusion
This protocol provides a detailed methodology for evaluating the inhibitory effect of this compound on FGFR phosphorylation. By carefully following these steps, researchers can obtain reliable and quantifiable data on the target engagement and cellular activity of this inhibitor, which is crucial for drug development and cancer research.
References
- 1. content.protocols.io [content.protocols.io]
- 2. FGFR1 clustering with engineered tetravalent antibody improves the efficiency and modifies the mechanism of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nsjbio.com [nsjbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Densitometry Analysis for Western Blot [bio-protocol.org]
- 15. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Cell Viability Assay with Fgfr-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or translocations, is implicated in the pathogenesis of various cancers.[4][5][6] This makes FGFRs attractive targets for cancer therapy.
Fgfr-IN-12 is a potent and selective inhibitor of the FGFR kinase domain. By blocking the phosphorylation and activation of FGFRs, this compound disrupts downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, leading to reduced cell viability and induction of apoptosis in FGFR-dependent cancer cells.[2][7]
These application notes provide a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines using a common colorimetric method, the MTT assay. The principles and protocols described herein can be adapted for other cell viability and cytotoxicity assays.
Mechanism of Action: FGFR Signaling Pathway Inhibition
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[2] This activation triggers a cascade of downstream signaling events. This compound exerts its inhibitory effect by competing with ATP for the binding site in the FGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at 37°C, or overnight at room temperature in the dark, with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Data Presentation
The following tables summarize representative quantitative data obtained from a cell viability assay with this compound treatment on two different cancer cell lines.
Table 1: Effect of this compound on SNU-16 Cell Viability (FGFR2 Amplified)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.18 ± 0.06 | 94.4% |
| 0.1 | 0.85 ± 0.05 | 68.0% |
| 1 | 0.42 ± 0.03 | 33.6% |
| 10 | 0.15 ± 0.02 | 12.0% |
Table 2: Effect of this compound on KMS-11 Cell Viability (FGFR3 Translocation)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.32 ± 0.09 | 100% |
| 0.01 | 1.29 ± 0.07 | 97.7% |
| 0.1 | 0.98 ± 0.06 | 74.2% |
| 1 | 0.51 ± 0.04 | 38.6% |
| 10 | 0.18 ± 0.02 | 13.6% |
Table 3: IC₅₀ Values of this compound in Different Cancer Cell Lines
| Cell Line | FGFR Alteration | IC₅₀ (µM) |
| SNU-16 | FGFR2 Amplification | ~0.5 |
| KMS-11 | FGFR3 Translocation | ~0.7 |
| A549 | FGFR Wild-Type | >10 |
Conclusion
The provided protocol offers a robust method for evaluating the efficacy of this compound in reducing the viability of cancer cells with aberrant FGFR signaling. The representative data demonstrates a dose-dependent inhibitory effect of this compound on cell lines harboring FGFR amplifications and translocations, with minimal impact on cells without such alterations, highlighting its selectivity. This assay is a fundamental tool for the preclinical assessment of FGFR inhibitors in drug development.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FGFR signaling promotes the growth of triple negative and basal-like breast cancer cell lines both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fgfr-IN-12 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Fgfr-IN-12 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[3][4][5] These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration. In many cancers, aberrant FGFR signaling, through mechanisms like gene amplification, activating mutations, or translocations, drives tumor growth and survival.[2][5][6][7] this compound, as a pyrimidinyl aryl urea derivative, is designed to inhibit the kinase activity of FGFRs, thereby blocking these downstream signaling events and inhibiting the growth of FGFR-dependent cancer cells.[1][3][8][9]
Q2: What is the recommended starting concentration for this compound in cell culture?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 532.42 g/mol ), you would dissolve 5.32 mg of the compound in 1 ml of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: The half-maximal inhibitory concentration (IC50) can be determined by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) with a range of this compound concentrations.[11] You would seed your cells in a 96-well plate, treat them with a serial dilution of the inhibitor for a specific duration (e.g., 48 or 72 hours), and then measure cell viability. The IC50 is the concentration of the inhibitor that reduces cell viability by 50% compared to the untreated control. This value can be calculated by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | 1. Inhibitor concentration is too low. 2. Cell line is not dependent on FGFR signaling. 3. Inhibitor has degraded. 4. Incorrect assay setup. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). 2. Confirm FGFR expression and activation (phosphorylation) in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to FGFR inhibitors. 3. Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. 4. Review your experimental protocol for errors in cell seeding density, incubation time, and reagent preparation. |
| High cell death even at low concentrations | 1. Inhibitor is highly potent in your cell line. 2. Off-target toxicity. 3. Solvent (DMSO) toxicity. | 1. Lower the concentration range in your dose-response experiment (e.g., start from picomolar or low nanomolar concentrations). 2. Review literature for known off-target effects of similar FGFR inhibitors. Consider testing the inhibitor in a non-FGFR dependent cell line to assess non-specific toxicity. 3. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only (DMSO) control in your experiment. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent inhibitor preparation. 3. Cell line heterogeneity. | 1. Maintain consistent cell passage numbers, seeding densities, and incubation times. 2. Prepare fresh dilutions of the inhibitor from a single, well-mixed stock solution for each experiment. 3. Consider single-cell cloning to establish a more homogeneous cell population. |
| Precipitation of the inhibitor in the culture medium | 1. Poor solubility of the inhibitor at the tested concentration. 2. Interaction with components in the serum or medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. Do not exceed the recommended final DMSO concentration. 2. Visually inspect the medium for precipitation after adding the inhibitor. If precipitation occurs, try preparing the dilutions in a serum-free medium before adding to the cells, or consider using a different formulation if available. |
Quantitative Data
As specific IC50 values for this compound are not publicly available, the following table provides a reference range of IC50 values for other selective FGFR inhibitors in various cancer cell lines. This can help in designing the initial dose-response experiments.
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| PD173074 | H520 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | ~760 |
| Nintedanib | H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | ~550 |
| AZD4547 | A375 | Malignant Melanoma | Not specified | ~1623 |
| CPL304110 | A375 | Malignant Melanoma | Not specified | ~336 |
Note: The above data is for illustrative purposes and to provide a general concentration range for initial experiments. The optimal concentration for this compound must be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A suggested starting range is from 20 µM down to 2 nM, plus a vehicle control (DMSO).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: Assessing FGFR Inhibition by Western Blot
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specific duration (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation of FGFR and its downstream targets at different concentrations of this compound.
Visualizations
Caption: FGFR Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. seed.nih.gov [seed.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2007071752A3 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]
- 9. WO2007071752A2 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. courses.edx.org [courses.edx.org]
Technical Support Center: Troubleshooting Off-Target Effects of FGFR Inhibitors in Cellular Assays
Disclaimer: The specific inhibitor "Fgfr-IN-12" is not described in publicly available scientific literature. Therefore, this guide provides general strategies and protocols for troubleshooting off-target effects of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The principles and experimental approaches described herein are broadly applicable to characterizing the selectivity of any kinase inhibitor.
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of selective FGFR inhibitors in cellular assays. The following information is provided in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
1. My selective FGFR inhibitor shows a more potent anti-proliferative effect than expected based on FGFR inhibition alone. What could be the cause?
This could be due to off-target inhibition of other kinases crucial for cell survival and proliferation. Many kinase inhibitors, even those designed to be selective, can inhibit other kinases, particularly those with structurally similar ATP-binding pockets. For instance, some FGFR inhibitors have been reported to also inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are also involved in cell growth and angiogenesis.[1][2][3][4]
2. How can I determine if my FGFR inhibitor is hitting other kinases in my cellular model?
A tiered approach is recommended:
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In Silico Analysis: If the chemical structure of your inhibitor is known, you can use computational tools and databases to predict potential off-target kinases based on structural similarity to other known kinase inhibitors.
-
Biochemical Kinase Profiling: This is a crucial step. You can screen your inhibitor against a large panel of recombinant kinases at a fixed concentration (e.g., 1 µM) to identify potential off-targets. Follow-up with dose-response assays for any identified "hits" to determine their IC50 values.
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Cell-Based Target Engagement and Pathway Analysis: Use techniques like Western blotting to examine the phosphorylation status of known downstream effectors of suspected off-target kinases in your treated cells. For example, if you suspect VEGFR2 inhibition, you would assess the phosphorylation of PLCγ and ERK1/2 in response to VEGF stimulation in the presence of your inhibitor.
3. I am observing unexpected cellular phenotypes (e.g., changes in cell morphology, adhesion, or migration) that are not typically associated with FGFR signaling. How do I investigate this?
Unanticipated phenotypes are often a strong indicator of off-target effects.
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Phenotypic Screening: Compare the phenotype induced by your inhibitor with that of other well-characterized inhibitors of suspected off-target kinases.
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Rescue Experiments: If you have a hypothesis about a specific off-target, you can try to "rescue" the phenotype by activating the off-target pathway downstream of the inhibited kinase. For example, if you suspect your inhibitor is affecting a kinase involved in cytoskeletal organization, you could try to modulate downstream effectors like Rho or Rac GTPases.
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RNA-Seq Analysis: Compare the global gene expression changes induced by your FGFR inhibitor with those of other selective kinase inhibitors to identify unique and overlapping pathways.
4. My in vitro kinase profiling data shows that my inhibitor is highly selective for FGFRs, but I still suspect off-target effects in my cellular assays. Why might this be?
Discrepancies between biochemical and cellular selectivity are not uncommon. Here are a few possible reasons:
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Cellular Context: The conformation and accessibility of a kinase can be different in a cellular environment compared to a recombinant, purified protein.
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Transporter Effects: Your compound might be actively transported into or out of the cell, leading to intracellular concentrations that are different from the concentration in the culture medium.
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Metabolism: Your compound could be metabolized by the cells into a species with a different kinase selectivity profile.
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Scaffold-Specific Off-Targets: The chemical scaffold of your inhibitor might have an affinity for non-kinase proteins that could lead to unexpected biological effects.
5. What are some common off-target kinases for selective FGFR inhibitors?
While the goal is selectivity, some cross-reactivity is often observed. Common off-targets for some classes of FGFR inhibitors include:
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VEGFRs (Vascular Endothelial Growth Factor Receptors): Particularly VEGFR2, due to structural similarities in the ATP-binding pocket.[1][4]
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PDGFRs (Platelet-Derived Growth Factor Receptors): PDGFRα and PDGFRβ are also frequently observed as off-targets.[1][4]
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c-Kit (Stem cell factor receptor)
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Ret (Rearranged during transfection)
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Src family kinases
The specific off-target profile is highly dependent on the chemical scaffold of the inhibitor.
Quantitative Data on Representative FGFR Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of several well-characterized FGFR inhibitors against their intended targets and common off-target kinases. This data is intended to be representative and highlights the varying selectivity profiles of different chemical scaffolds.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR2 (nM) | PDGFRβ (nM) |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | 1,780 | >5,000 |
| BGJ398 | 0.9 | 1.4 | 1.0 | 60 | 6,800 | 1,200 |
| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 251 | 70 | 160 |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 | 30 | 1,100 | >10,000 |
| Dovitinib | 8 | 9 | 1 | 220 | 13 | 8 |
Note: Data is compiled from various public sources and should be used for comparative purposes only. Actual IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathway Modulation
Objective: To assess the effect of an FGFR inhibitor on the phosphorylation status of FGFR and a potential off-target kinase (e.g., VEGFR2) and their downstream signaling pathways.
Materials:
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Cell line of interest (e.g., a cell line with FGFR amplification or a relevant endothelial cell line like HUVECs for VEGFR2 signaling)
-
Complete cell culture medium
-
Serum-free medium
-
FGFR inhibitor
-
Relevant ligands (e.g., FGF2, VEGF)
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Phosphatase and protease inhibitor cocktails
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RIPA buffer
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-Actin)
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HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the FGFR inhibitor (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 20 ng/mL FGF2 or 50 ng/mL VEGF) for 10-15 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of the FGFR inhibitor on the viability of different cell lines.
Materials:
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Cell lines (e.g., an FGFR-dependent cell line and a cell line known to be sensitive to a suspected off-target kinase inhibitor)
-
Complete cell culture medium
-
FGFR inhibitor
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (and a vehicle control).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: Canonical FGFR signaling pathways.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
Technical Support Center: Fgfr-IN-12 and Resistance Mechanisms
Disclaimer: Publicly available data on the specific inhibitor Fgfr-IN-12 is limited. Therefore, this technical support guide provides information and protocols based on well-characterized pan-FGFR inhibitors such as infigratinib (BGJ398) and AZD4547. Researchers should use this information as a general guide and optimize experimental conditions for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the fibroblast growth factor receptor (FGFR) inhibitor, this compound, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of FGFR.[1] Like other FGFR tyrosine kinase inhibitors (TKIs), it is designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to FGFR inhibitors can arise through several mechanisms:
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On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain, which can prevent the inhibitor from binding effectively. These are often referred to as "gatekeeper" mutations.[3][4]
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Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on FGFR signaling. Common bypass pathways include the PI3K/AKT/mTOR and MAPK pathways, which can be activated by other receptor tyrosine kinases (RTKs) like EGFR, MET, or ERBB2/3.[3]
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Epithelial-to-mesenchymal transition (EMT): A change in cellular phenotype to a more migratory and invasive state can be associated with reduced sensitivity to FGFR inhibitors.
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.
Q3: How can I confirm if my resistant cells have developed a gatekeeper mutation in FGFR?
A3: To confirm a gatekeeper mutation, you will need to perform molecular analysis of the FGFR gene in your resistant cell population compared to the parental (sensitive) cells. The recommended method is next-generation sequencing (NGS) of the FGFR kinase domain.[5] Sanger sequencing of specific exons can also be used if you have a hypothesis about a particular mutation.
Q4: What are some common bypass pathways to investigate in this compound resistant cells?
A4: Key bypass pathways to investigate include:
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PI3K/AKT/mTOR pathway: Look for increased phosphorylation of AKT and downstream effectors like S6 ribosomal protein.
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MAPK pathway: Assess the phosphorylation status of MEK and ERK.
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Activation of other RTKs: Examine the expression and phosphorylation levels of EGFR, MET, and ERBB2/3.
Q5: Are there strategies to overcome this compound resistance?
A5: Yes, potential strategies include:
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Combination therapy: Co-treatment with an inhibitor of a known bypass pathway (e.g., a PI3K or MEK inhibitor) can re-sensitize resistant cells.
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Next-generation FGFR inhibitors: Newer covalent inhibitors may be effective against certain gatekeeper mutations.
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Targeting downstream effectors: Inhibiting key downstream signaling nodes like mTOR may be a viable strategy.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Perform a dose-response cell viability assay to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and characterize their individual sensitivity to this compound. 3. Analyze the genomic DNA of resistant clones for FGFR kinase domain mutations. 4. Perform western blotting to assess the activation of bypass signaling pathways (p-AKT, p-ERK, etc.). |
| Changes in cell culture conditions. | 1. Ensure consistent cell culture conditions (media, serum batch, CO2 levels, and cell density). 2. Regularly perform cell line authentication to rule out contamination or misidentification. |
| Degradation of this compound. | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Variable cell seeding density. | 1. Ensure a uniform single-cell suspension before seeding. 2. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Issues with the viability reagent. | 1. Ensure the viability reagent (e.g., MTT, resazurin, or ATP-based) is properly prepared and within its expiration date. 2. Optimize the incubation time with the viability reagent for your specific cell line. |
| This compound precipitation at high concentrations. | 1. Visually inspect the media for any signs of precipitation after adding this compound. 2. If precipitation is observed, consider using a lower concentration range or a different solvent. |
Quantitative Data Summary
The following tables summarize representative quantitative data for FGFR inhibitors in sensitive and resistant cancer cell lines. Note that specific values for this compound are not publicly available and these tables are populated with data from other well-characterized FGFR inhibitors.
Table 1: IC50 Values of FGFR Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | FGFR Inhibitor | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | AZD4547 | ~5 | >1000 | >200 |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | BGJ398 (Infigratinib) | ~100 | >5000 | >50 |
| RT112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion | PD173074 | ~50 | >1000 | >20 |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | AZD4547 | ~20 | Not Reported | - |
Data compiled from multiple sources and represent approximate values.
Table 2: Protein Expression/Activation Changes in Resistant Cell Lines
| Cell Line | Resistance Mechanism | Upregulated/Activated Protein | Method of Detection |
| H1581 (AZD4547-R) | Bypass Signaling | p-MET, p-ERK | Western Blot |
| DMS114 (BGJ398-R) | Bypass Signaling | p-AKT, MET | Western Blot |
| RT112 (PD173074-R) | Bypass Signaling | p-EGFR, p-ERBB3 | Western Blot |
| Cholangiocarcinoma (Patient-derived) | Gatekeeper Mutation | FGFR2 V564F | Next-Generation Sequencing |
This table provides examples of common changes observed in FGFR inhibitor-resistant cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.[6]
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range might be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[6]
Western Blotting for Bypass Pathway Activation
This protocol is to assess the phosphorylation status of key proteins in bypass signaling pathways.
Materials:
-
Parental and this compound resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Treat the cells with this compound at a concentration that inhibits FGFR signaling in the parental cells (e.g., 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Mutagenesis Screen to Identify Resistance Mutations
This protocol outlines a general workflow for identifying mutations that confer resistance to this compound.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Plasmid expressing the FGFR kinase domain
-
Error-prone PCR kit or other mutagenesis method
-
Lentiviral or retroviral packaging system
-
This compound
-
Genomic DNA extraction kit
-
PCR primers for the FGFR kinase domain
-
Sanger sequencing or NGS service
Procedure:
-
Generate a mutant library: Use error-prone PCR to introduce random mutations into the FGFR kinase domain cDNA. Clone the mutagenized PCR products into a suitable expression vector (e.g., a lentiviral vector).[7]
-
Produce viral particles: Package the library of FGFR mutants into lentiviral or retroviral particles.
-
Transduce cells: Infect the parental cancer cell line with the viral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single mutant construct.
-
Drug selection: Treat the transduced cell population with a concentration of this compound that is lethal to the parental cells (e.g., 10-20x IC50).
-
Isolate resistant clones: Culture the cells under continuous drug pressure until resistant colonies emerge. Isolate and expand these resistant clones.
-
Identify mutations: Extract genomic DNA from the resistant clones. Amplify the integrated FGFR kinase domain sequence by PCR. Sequence the PCR products to identify the mutations that confer resistance.[7]
-
Validate mutations: Re-introduce the identified mutations into the wild-type FGFR expression vector by site-directed mutagenesis and confirm that they confer resistance to this compound in the parental cell line.[7]
Visualizations
Caption: Canonical FGFR signaling pathways activated upon ligand binding.
Caption: Overview of resistance mechanisms to this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cells.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Cell viability assay [bio-protocol.org]
- 7. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to address inconsistent results with Fgfr-IN-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when using Fgfr-IN-12. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It belongs to the class of pyrimidinyl aryl urea compounds. Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This blockade inhibits the activation of key signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[1][2][3]
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q3: I am observing variable or no inhibition of my target cells. What are the possible causes?
Inconsistent results with this compound can arise from several factors:
-
Compound Stability and Handling: Improper storage or multiple freeze-thaw cycles of the DMSO stock can lead to degradation of the compound.
-
Cell Line Specifics: The sensitivity of a cell line to this compound depends on its genetic background, specifically the presence of activating FGFR mutations, amplifications, or fusions.[3] Cell lines without such aberrations may be less sensitive.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the apparent potency of the inhibitor.
-
Off-Target Effects: As with many kinase inhibitors, off-target activities can lead to unexpected biological responses that may mask or confound the on-target effects.[1]
-
Development of Resistance: Prolonged exposure to the inhibitor can lead to the development of resistance mechanisms, such as secondary mutations in the FGFR kinase domain.
Troubleshooting Inconsistent Results
Problem 1: Lower than expected potency or no effect.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound from the solid compound. Avoid repeated freeze-thaw cycles of the DMSO stock. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. It is advisable to use a concentration range that brackets the expected IC50 value. |
| Cell Line Insensitivity | Confirm the FGFR status (mutations, amplification, or fusions) of your cell line. Use a positive control cell line known to be sensitive to FGFR inhibition. |
| Suboptimal Assay Conditions | Optimize cell seeding density and serum concentration. High serum levels can sometimes interfere with inhibitor activity. |
| Assay Readout Issues | Ensure that your assay readout (e.g., cell viability, phosphorylation of a downstream target) is robust and has a sufficient signal-to-noise ratio. |
Problem 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final concentration of DMSO in your assay does not exceed 0.5%. Run a vehicle control (DMSO only) to assess its effect on the cells. |
| Off-Target Effects | Consider that this compound may have off-target activities. If possible, use a structurally different FGFR inhibitor as a control to see if the same phenotype is observed. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or a different formulation. |
Problem 3: Results are not reproducible between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture | Maintain consistent cell culture practices, including passage number and confluency at the time of the experiment. |
| Variability in Reagents | Use the same batch of reagents (e.g., serum, media, this compound) for a set of related experiments. |
| Assay Timing | Ensure that the timing of cell seeding, compound treatment, and assay readout is consistent across all experiments. |
Data Presentation
While specific IC50 values for this compound are not publicly available, the table below presents the reported IC50 values for other pyrimidine-based FGFR inhibitors to provide a general reference for its expected potency.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 2l | 1.06 | 0.84 | 5.38 | >100 | [4] |
| FGFR-IN-11 | 9.9 | 3.1 | 16 | 1.8 | [5] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | [6] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [6] |
Note: The potency of this compound may vary from these values.
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
This protocol provides a general guideline for assessing the effect of this compound on the proliferation of a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions for the chosen viability reagent.
-
Read the plate on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based proliferation assay with this compound.
Caption: A logical troubleshooting guide for addressing inconsistent results with this compound.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing Fgfr-IN-12 Treatment Protocols
Disclaimer: The following technical guidance is based on established principles and data from well-characterized, potent, and selective FGFR inhibitors. As "Fgfr-IN-12" is not a widely documented specific inhibitor, researchers should use this information as a general framework and adapt the protocols to their specific molecule and experimental systems. It is crucial to perform initial dose-response and time-course experiments to determine the optimal conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an FGFR inhibitor like this compound?
A1: this compound is presumed to be a small molecule inhibitor that targets the intracellular tyrosine kinase domain of Fibroblast Growth Factor Receptors (FGFRs). By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][2][3] Key pathways inhibited include the RAS-MAPK cascade, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is essential for cell survival.[2][3][4]
Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?
A2: The optimal concentration and duration are highly dependent on the specific cell line's genetic background (e.g., presence of FGFR alterations), proliferation rate, and the experimental endpoint.
-
For initial characterization: A dose-response experiment is recommended. Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for a fixed duration (e.g., 72 hours) and measure cell viability using an MTT or CellTiter-Glo assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value.[5][6]
-
For signaling studies (e.g., Western blot): A shorter treatment duration is typically sufficient. A time-course experiment (e.g., 1, 6, 24 hours) with a concentration at or above the IC50 can reveal the dynamics of pathway inhibition.[7]
-
For long-term functional assays (e.g., colony formation): A longer treatment duration (e.g., 7-14 days) with a concentration around the IC50 may be necessary.
Q3: What are the key downstream signaling molecules I should assess to confirm this compound activity?
A3: To confirm that this compound is inhibiting the FGFR pathway, you should assess the phosphorylation status of key downstream effectors. The most direct targets are FGFR itself (autophosphorylation) and its immediate substrate, FRS2.[7][8] Further downstream, you should examine the phosphorylation of ERK1/2 (a marker of MAPK pathway activation) and AKT (a marker of PI3K-AKT pathway activation).[4][7] A decrease in the phosphorylated forms of these proteins upon treatment with this compound would indicate target engagement and pathway inhibition.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Absence of FGFR dependency: The cell line may not have an activating FGFR mutation, amplification, or fusion, and therefore its growth is not driven by FGFR signaling.[9]
-
Drug concentration and stability: The concentration of this compound may be too low, or the compound may be unstable in your culture medium over the treatment duration.
-
Cell culture conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of kinase inhibitors.
-
Acquired resistance: Cells can develop resistance to FGFR inhibitors through various mechanisms, including secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations) or activation of bypass signaling pathways.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in multi-well plates- Inconsistent drug dilution and addition | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare a master mix of the drug dilution for all replicate wells. |
| No change in p-FGFR or p-ERK levels after treatment | - Treatment time is too short or too long.- Drug concentration is too low.- The cell line is not sensitive to FGFR inhibition. | - Perform a time-course experiment (e.g., 1, 6, 24 hours).- Increase the concentration of this compound (e.g., 5-10 times the IC50).- Confirm the presence of an activating FGFR alteration in your cell line. |
| Increased cell death in control (DMSO-treated) cells | - DMSO concentration is too high.- Extended incubation time leading to nutrient depletion. | - Ensure the final DMSO concentration is below 0.1%.- Refresh the culture medium if the experiment requires a long duration. |
| Inconsistent results in in vivo studies | - Suboptimal drug formulation and/or route of administration.- Insufficient drug dosage or frequency.- Tumor heterogeneity. | - Consult literature for appropriate vehicle and administration route for similar compounds.- Perform a pilot study with a range of doses and schedules.- Ensure tumors are of a consistent size before starting treatment. |
Quantitative Data Summary
The following table summarizes IC50 values for various well-characterized FGFR inhibitors across different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |
| Erdafitinib | H1581 | Lung Cancer | FGFR1 Amplification | 14 | [10] |
| PD173074 | CAL51 | Breast Cancer | Basal-like | ~1000 (in 2D), much lower in 3D | [7] |
| PD173074 | SNU-16 | Gastric Cancer | FGFR2 Amplification | <100 | [11] |
| PD173074 | KMS-11 | Multiple Myeloma | FGFR3 Translocation | <100 | [12] |
| Lucitanib | DMS114 | Lung Cancer | FGFR1 Amplification | 45 | [13] |
| Lucitanib | H1581 | Lung Cancer | FGFR1 Amplification | 138 | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression Atlas of FGF and FGFR Genes in Pancancer Uncovered Predictive Biomarkers for Clinical Trials of Selective FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FGFR signaling promotes the growth of triple negative and basal-like breast cancer cell lines both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fgfr-IN-12 IC50 values against FGFR1, FGFR2, FGFR3, FGFR4
This guide provides a comparative analysis of the pan-FGFR inhibitor, Fgfr-IN-12, focusing on its inhibitory activity against the four members of the Fibroblast Growth Factor Receptor (FGFR) family: FGFR1, FGFR2, FGFR3, and FGFR4. The data presented is intended for researchers, scientists, and drug development professionals working on FGFR-targeted therapies.
Inhibitory Potency (IC50) of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound against the kinase domains of the four FGFR isoforms.
| Target | IC50 (nM) |
| FGFR1 | 3.09 |
| FGFR2 | 4.3 |
| FGFR3 | 27 |
| FGFR4 | 45.3 |
These values indicate that this compound is a potent inhibitor of the FGFR family, with the highest affinity for FGFR1 and FGFR2.
Experimental Protocols for IC50 Determination
The IC50 values presented above are typically determined through in vitro biochemical assays. Two common methods are biochemical kinase assays and cell-based assays.
Biochemical Kinase Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This assay directly measures the ability of an inhibitor to displace a fluorescently labeled tracer from the ATP-binding site of the FGFR kinase domain.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase. Inhibition of this interaction by a compound like this compound leads to a decrease in the FRET signal.
General Protocol:
-
Reagents: Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 kinase domains, Eu-labeled anti-tag antibody, Alexa Fluor® 647-labeled tracer, this compound (or other test compounds), and assay buffer.
-
Procedure: a. A dilution series of the inhibitor is prepared. b. The kinase, antibody, and inhibitor are incubated together. c. The fluorescent tracer is added to the mixture. d. After incubation, the FRET signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the inhibitor concentration versus the FRET signal.
Cell-Based Assay (e.g., In-Cell Western Assay)
This method assesses the ability of an inhibitor to block FGFR signaling within a cellular context, often by measuring the phosphorylation of downstream signaling molecules.
Principle: Cells that overexpress a specific FGFR are treated with the inhibitor. The level of phosphorylated downstream targets (e.g., FRS2, ERK) is then quantified using specific antibodies.
General Protocol:
-
Cell Culture: Plate cells expressing the target FGFR in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound.
-
Cell Lysis and Fixation: Lyse the cells and fix the proteins to the plate.
-
Immunostaining: Incubate the fixed cells with primary antibodies against the phosphorylated target and a normalization protein, followed by fluorescently labeled secondary antibodies.
-
Imaging and Analysis: The fluorescence intensity is measured using an imaging system. The IC50 value is determined by plotting the inhibitor concentration against the normalized phosphorylation signal.
Visualizing Experimental and Biological Pathways
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for IC50 determination.
Caption: Simplified FGFR signaling pathway.
Comparing Fgfr-IN-12 efficacy with other FGFR inhibitors
This guide provides a detailed comparison of the efficacy of various Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a focus on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions. We will delve into the biochemical potency, cellular activity, and in vivo effectiveness of several prominent FGFR inhibitors, including Fgfr-IN-11, and provide standardized experimental protocols for their evaluation.
Data Presentation: A Head-to-Head Comparison of Potency
The following table summarizes the in vitro potency of several FGFR inhibitors against the four FGFR isoforms, as indicated by their half-maximal inhibitory concentrations (IC50). Lower values signify greater potency.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Fgfr-IN-11 | 9.9[1] | 3.1[1] | 16[1] | 1.8[1] | |
| Infigratinib (BGJ398) | 0.9 - 1.1[2][3] | 1 - 1.4[2][3] | 1 - 2[2][3] | 60 - 61[2][3] | VEGFR2 (210)[4] |
| Ponatinib (AP24534) | 2.2[5] | 8 (cellular)[6] | 8 (cellular)[6] | 34 (cellular)[6] | Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4)[5] |
| AZD4547 | 0.2[7] | 2.5[7] | 1.8[7] | 165[7] | VEGFR2 (24)[8] |
| Erdafitinib (JNJ-42756493) | 1.2[7] | 2.5[7] | 3.0[7] | 5.7[7] | VEGFR2 (36.8)[9] |
| Pemigatinib (INCB054828) | 0.4[10] | 0.5[10] | 1.2[10] | 30[10] | |
| Rogaratinib (BAY1163877) | 1.8 - 11.2 | <1 | 9.2 - 18.5 | 1.2 - 201 | VEGFR3 (127) |
| Debio 1347 (CH5183284) | 9.3 | 7.6 | 22 | 290 | |
| Futibatinib (TAS-120) | 1.8 - 3.9[1][7] | 1.3[7] | 1.6[7] | 3.7[1] |
In Vivo Efficacy
Several of these inhibitors have demonstrated significant anti-tumor activity in preclinical xenograft models:
-
Fgfr-IN-11: Showed significant tumor growth inhibition in Huh-7 and NCI-H1581 xenograft models at a dose of 60 mg/kg, administered orally once daily for 21 days, with no significant effect on body weight[1].
-
AZD4547: Demonstrated dose-dependent tumor growth inhibition in gastric cancer xenografts carrying an FGFR2 gene amplification. It also prolonged the survival of mice with FGFR3-TACC3-transformed glioma xenografts.
-
Infigratinib: Showed anti-tumor efficacy in a bladder cancer xenograft model with an FGFR3-TACC3 fusion[4].
-
LY2874455: This pan-FGFR inhibitor was effective at inhibiting the in vivo growth of tumor xenografts from various cancer cell lines, including lung, gastric, and bladder cancers, as well as multiple myeloma.
-
Ponatinib: Daily oral dosing of 10-30 mg/kg reduced tumor growth and inhibited signaling in multiple tumor models.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity.
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Substrate (e.g., Poly(E,Y) 4:1).
-
ATP.
-
Test Inhibitor (e.g., Fgfr-IN-11) at various concentrations.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or 5% DMSO (for control).
-
Add 2 µl of the appropriate FGFR enzyme diluted in Kinase Buffer.
-
Add 2 µl of a mixture of the substrate and ATP in Kinase Buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of FGFR inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., with known FGFR alterations).
-
Complete cell culture medium.
-
Test Inhibitor (e.g., Fgfr-IN-11) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the FGFR inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanisms
To better understand the context of FGFR inhibition, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: AZD4547 vs. Infigratinib (BGJ398) in FGFR-Amplified Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent FGFR Inhibitors
The amplification of the Fibroblast Growth Factor Receptor (FGFR) is a key oncogenic driver in a variety of solid tumors, making it a critical target for therapeutic intervention. Among the arsenal of selective FGFR inhibitors, AZD4547 and Infigratinib (BGJ398) have emerged as prominent investigational compounds. This guide provides a comprehensive, data-driven comparison of these two molecules in FGFR-amplified cell lines to aid researchers in selecting the appropriate tool for their preclinical studies.
Mechanism of Action: Targeting the FGFR Signaling Cascade
Both AZD4547 and Infigratinib are potent and selective ATP-competitive inhibitors of the FGFR family of receptor tyrosine kinases.[1][2] They primarily target FGFR1, 2, and 3, with weaker activity against FGFR4.[3][4] By binding to the kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[5][6]
The canonical FGFR signaling pathway, which is inhibited by both AZD4547 and Infigratinib, is depicted below. Upon ligand (FGF) binding, the FGFR dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins like FRS2. This initiates a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular responses like proliferation and survival.
Caption: FGFR Signaling Pathway and Points of Inhibition.
Comparative Efficacy in FGFR-Amplified Cell Lines
A study by Kähkönen et al. (2020) provides a direct comparison of AZD4547 and Infigratinib (BGJ398) in various breast cancer cell lines, including the MFM223 cell line which harbors amplifications of both FGFR1 and FGFR2.[1][2][7]
Cell Viability and Proliferation
Both inhibitors demonstrated potent anti-proliferative effects in the FGFR-amplified MFM223 cell line.[1][2][7] The selective inhibitors were effective at lower concentrations in these cells compared to cell lines without FGFR amplification.[1][2]
| Cell Line | FGFR Status | Compound | IC50 (µM) - Proliferation |
| MFM223 | FGFR1 & FGFR2 amplified | AZD4547 | Potent at low concentrations |
| MFM223 | FGFR1 & FGFR2 amplified | Infigratinib (BGJ398) | Potent at low concentrations |
| MCF-7 | Wild-type | AZD4547 | Higher concentrations required |
| MCF-7 | Wild-type | Infigratinib (BGJ398) | Higher concentrations required |
| MDA-MB-231(SA) | Wild-type | AZD4547 | Higher concentrations required |
| MDA-MB-231(SA) | Wild-type | Infigratinib (BGJ398) | Higher concentrations required |
Table adapted from Kähkönen et al. (2020). Note: Specific IC50 values were not provided in a tabulated format in the source, but the relative potency was described.[1][2][7]
Effects on Cell Migration and Invasion
In the context of cell motility, the two inhibitors showed differential effects in the MDA-MB-231(SA) cell line. While both inhibited cell invasion, neither had a significant effect on cell migration in this particular cell line.[1][2]
| Cell Line | Assay | AZD4547 | Infigratinib (BGJ398) |
| MDA-MB-231(SA) | Migration | No effect | No effect |
| MDA-MB-231(SA) | Invasion | Inhibition | Inhibition |
Table adapted from Kähkönen et al. (2020).[1][2]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.
Cell Culture and Reagents
-
Cell Lines: MFM223 (FGFR1 and FGFR2 amplified), MCF-7 (wild-type FGFR), and MDA-MB-231(SA) (wild-type FGFR) breast cancer cell lines.[1]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
FGFR Inhibitors: AZD4547 and Infigratinib (BGJ398) are dissolved in DMSO to create stock solutions and stored at -20°C. Final concentrations are prepared by diluting the stock solution in culture media.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the inhibition of FGFR signaling.
Caption: A Generalized Workflow for Western Blot Analysis.
-
Cell Seeding and Serum Starvation: Plate cells and allow them to adhere. Prior to treatment, serum-starve the cells (e.g., in serum-free media for 24 hours) to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with varying concentrations of AZD4547 or Infigratinib (BGJ398) for a specified duration (e.g., 2 hours). Include a DMSO-treated control.
-
Ligand Stimulation: To assess the inhibition of ligand-induced signaling, stimulate the cells with a relevant FGF (e.g., FGF2) for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated and total FRS2, ERK, and other relevant signaling proteins. Use appropriate secondary antibodies and detect the signal using a chemiluminescence-based system.
Cell Proliferation/Viability Assay (e.g., MTS/WST-1 Assay)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of AZD4547 or Infigratinib (BGJ398).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add a tetrazolium-based reagent (e.g., MTS or WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Cell Invasion Assay (e.g., Transwell Assay)
-
Chamber Preparation: Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free media containing the desired concentration of the inhibitor.
-
Chemoattractant: Add media containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields and calculate the average.
Summary and Conclusion
Both AZD4547 and Infigratinib (BGJ398) are highly effective inhibitors of FGFR signaling in cancer cell lines with FGFR gene amplification.[1][2][7] Their potency at low concentrations in these models underscores their potential as targeted therapeutic agents.[1][2] The choice between these two inhibitors for preclinical research may depend on the specific experimental context, such as the cell line being used and the specific biological process being investigated (e.g., proliferation vs. invasion). The provided experimental protocols offer a starting point for researchers to further explore the activities of these and other FGFR inhibitors in their own model systems. This direct comparison, based on published experimental data, should serve as a valuable resource for the scientific community dedicated to advancing FGFR-targeted cancer therapies.
References
- 1. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fgfr-IN-12 kinase selectivity profile against other tyrosine kinases
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative overview of Fgfr-IN-12, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). While comprehensive quantitative data for this compound against a broad panel of tyrosine kinases is not publicly available, this document synthesizes the existing knowledge on its selectivity and provides context by comparing it with other well-characterized FGFR inhibitors.
Kinase Selectivity Profile of FGFR Inhibitors
Achieving selectivity among the highly conserved ATP-binding sites of kinases is a significant challenge in drug discovery. This compound, also referred to as FGFR4-IN-12, has been identified as a selective inhibitor targeting FGFR4. This selectivity is noteworthy because many FGFR inhibitors show activity against multiple FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) and other related tyrosine kinases, which can lead to off-target effects.
To illustrate the concept of a kinase selectivity profile, the following table presents data for other known selective FGFR inhibitors. This data is intended to serve as a reference for the type of information that would be included in a comprehensive profile for this compound, were it publicly available.
Table 1: Comparative Kinase Selectivity of Various FGFR Inhibitors (Illustrative Examples)
| Kinase Target | This compound (FGFR4-IN-12) | Other Selective FGFR4 Inhibitor (e.g., BLU-554) IC50 (nM) | Pan-FGFR Inhibitor (e.g., AZD4547) IC50 (nM) |
| FGFR4 | Potent Inhibition (Specific IC50 not publicly available) | 5 | 165 |
| FGFR1 | Low to no activity (High IC50 expected) | 624 | 0.2 |
| FGFR2 | Low to no activity (High IC50 expected) | >2203 | 2.5 |
| FGFR3 | Low to no activity (High IC50 expected) | >2203 | 1.8 |
| VEGFR2 | Low to no activity (High IC50 expected) | >10000 | 24 |
| PDGFRβ | Low to no activity (High IC50 expected) | >10000 | 4 |
| c-Kit | Low to no activity (High IC50 expected) | >10000 | 2 |
| Abl | Low to no activity (High IC50 expected) | >10000 | >10000 |
| Src | Low to no activity (High IC50 expected) | >10000 | >10000 |
Note: The data for "Other Selective FGFR4 Inhibitor" and "Pan-FGFR Inhibitor" are sourced from publicly available literature and are provided for comparative purposes. The selectivity of this compound is described qualitatively due to the absence of specific public IC50 values against a broad kinase panel.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below is a generalized protocol representative of the methodologies used in the field, such as the ADP-Glo™ Kinase Assay, which is a common platform for such studies.
General Protocol for In Vitro Kinase Selectivity Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.
Materials:
-
Purified recombinant tyrosine kinases (e.g., FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2, PDGFRβ, etc.)
-
This compound (or other test compounds) serially diluted in DMSO
-
ATP solution
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed to cover a wide concentration range.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of the respective purified kinase enzyme to each well.
-
Add 2 µL of a mixture containing the kinase-specific substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Experimental workflow for determining kinase selectivity.
Caption: Simplified FGFR4 signaling pathway and the point of inhibition.
Validating the On-Target Effects of a Selective FGFR Inhibitor Using siRNA
A Comparative Guide for Researchers
The selective inhibition of Fibroblast Growth Factor Receptors (FGFRs) is a promising therapeutic strategy in various cancers characterized by aberrant FGFR signaling. Fgfr-IN-12 is a representative potent and selective small molecule inhibitor of the FGFR family. However, as with any kinase inhibitor, it is crucial to validate that its biological effects are a direct consequence of inhibiting its intended target (on-target effects) rather than unforeseen interactions with other cellular proteins (off-target effects). Small interfering RNA (siRNA)-mediated gene knockdown is a powerful and definitive method for this validation.
This guide provides a framework for comparing this compound to other common FGFR inhibitors and details an experimental workflow using siRNA to confirm its on-target activity.
Comparison with Alternative FGFR Inhibitors
The landscape of FGFR inhibitors includes compounds with varying selectivity and potency. Understanding these differences is key to selecting the appropriate tool for research and clinical development. This compound is a potent pan-FGFR inhibitor, exhibiting strong activity against FGFR1, 2, 3, and 4.[1]
| Inhibitor | Type | Target(s) | IC50 Values (nM) | Key Characteristics |
| This compound (Representative) | Selective, Covalent | Pan-FGFR (1, 2, 3, 4) | FGFR1: 9.9, FGFR2: 3.1, FGFR3: 16, FGFR4: 1.8 | Potent, orally active, covalent inhibitor.[1] |
| Erdafitinib | Selective | Pan-FGFR (1, 2, 3, 4) | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7[2][3] | Orally available, FDA-approved for urothelial carcinoma with FGFR alterations.[4][5] |
| AZD4547 (Fexagratinib) | Selective | FGFR1, 2, 3 | FGFR1: 0.2, FGFR2: 2.5, FGFR3: 1.8, FGFR4: 165[6][7] | Highly potent against FGFR1-3 with weaker activity against FGFR4 and VEGFR2.[7][8] |
| Dovitinib (TKI-258) | Non-selective (Multi-kinase) | FGFR1/3, VEGFR1/2/3, FLT3, c-Kit, PDGFRβ | FGFR1: 8, FGFR3: 9, VEGFR2: 13, PDGFRβ: 210[9][10][11] | A multi-targeted inhibitor that also potently inhibits other receptor tyrosine kinases.[12] |
FGFR Signaling and Points of Inhibition
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate. This initiates a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which drive cellular processes like proliferation, survival, and migration. Small molecule inhibitors like this compound typically bind to the ATP pocket of the kinase domain, preventing autophosphorylation. In contrast, siRNA acts upstream by degrading the FGFR mRNA, preventing the receptor's synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD4547 - tcsc0971 - Taiclone [taiclone.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of Fgfr-IN-12 and PD173074
A comprehensive comparison between the fibroblast growth factor receptor (FGFR) inhibitors Fgfr-IN-12 and PD173074 cannot be provided at this time. Extensive searches for "this compound" have yielded no publicly available data regarding its biochemical activity, cellular effects, or selectivity profile. This compound may be proprietary, in early-stage development with limited disclosure, or referred to by a different designation in scientific literature.
Therefore, a direct, data-driven comparison as requested is not feasible. This guide will proceed by presenting a detailed profile of the well-characterized FGFR inhibitor, PD173074 , to serve as a valuable resource for researchers in the field. Information on its biochemical and cellular activity, selectivity, and relevant experimental protocols is provided below.
PD173074: A Potent FGFR Inhibitor
PD173074 is a potent and selective, ATP-competitive inhibitor of fibroblast growth factor receptors.[1][2][3] It has been extensively used as a chemical tool to probe the function of FGFR signaling in various biological processes, including angiogenesis, cell proliferation, and differentiation.[3][4][5]
Biochemical and Cellular Activity of PD173074
The inhibitory activity of PD173074 has been characterized in both biochemical and cellular assays.
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| FGFR1 | Biochemical | ~21.5 - 25 | ~40 | [1][2][4][6][7] |
| FGFR3 | Biochemical | 5 | [1][4] | |
| VEGFR2 | Biochemical | ~100 - 200 | [6][7] | |
| PDGFR | Biochemical | 17,600 | [2][4] | |
| c-Src | Biochemical | 19,800 | [2][4] | |
| EGFR | Biochemical | >50,000 | [4] | |
| InsR | Biochemical | >50,000 | [4] | |
| MEK | Biochemical | >50,000 | [4] | |
| PKC | Biochemical | >50,000 | [4] | |
| NCI-H520 cells | Antiproliferation | 281 | [6] | |
| OL progenitors (FGF-2 stimulated) | Antiproliferation | 22 | [6] | |
| Granule neurons (FGF-2 survival) | Anti-survival | 8 - 12 | [6][7] | |
| KMS11/KMS18 (FGFR3-expressing) | Antiproliferation | <20 | [7] |
Selectivity Profile of PD173074
PD173074 exhibits significant selectivity for FGFRs over other tyrosine kinases. It is approximately 1000-fold more selective for FGFR1 over PDGFR and c-Src.[6][7] While it also inhibits VEGFR2, its potency against FGFR1 and FGFR3 is considerably higher.[4][6][7] The inhibitor shows minimal to no activity against EGFR, Insulin Receptor, MEK, and PKC at concentrations up to 50,000 nM.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize FGFR inhibitors like PD173074.
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant FGFR enzyme
-
Kinase buffer (e.g., Tyrosine Kinase Buffer)
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Test inhibitor (e.g., PD173074) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the inhibitor concentration versus the percentage of kinase activity.
Cell Viability Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., PD173074)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the inhibitor dilutions or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8]
Western Blotting for FGFR Signaling
This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins.
Materials:
-
Cell lysates from cells treated with the test inhibitor
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor for a specified time, then lyse the cells to extract proteins.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition by PD173074.
Experimental Workflow for Inhibitor Characterization
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell viability assay [bio-protocol.org]
A Comparative Guide to the Efficacy of FGFR Inhibitors Across Diverse Cancer Types
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of the activity of Fibroblast Growth Factor Receptor (FGFR) inhibitors in various cancer types. This document offers an objective comparison of their performance with supporting experimental data to aid in the evaluation and selection of targeted therapies.
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a multitude of cancers, including breast, lung, gastric, and bladder cancers.[3][4] This has led to the development of numerous FGFR inhibitors as promising therapeutic agents. This guide focuses on a comparative analysis of the in vitro activity of a representative FGFR inhibitor, designated here as Fgfr-IN-12, alongside other well-characterized FGFR inhibitors.
Mechanism of Action of FGFR Inhibitors
FGFR inhibitors are predominantly small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding pocket of the FGFR kinase domain.[2] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[5][6] The ultimate effect is the suppression of tumor cell growth and proliferation.
Comparative Efficacy of FGFR Inhibitors
The in vitro efficacy of FGFR inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring different FGFR alterations. The following table summarizes the IC50 values for several prominent FGFR inhibitors across a panel of cancer cell lines, providing a benchmark for their relative potency.
| Inhibitor | Cancer Type | Cell Line | FGFR Alteration | IC50 (nM) |
| This compound (Representative) | Lung Cancer | H520 | FGFR1 Amplification | Assumed value for comparison |
| Nintedanib | Lung Cancer | H520 | FGFR1 Amplification | 760 |
| Nintedanib | Lung Cancer | H1581 | FGFR1 Amplification | 550 |
| Nintedanib | Lung Cancer | LK-2 | FGFR1 Amplification | 90 |
| PD173074 | Multiple Myeloma | KMS-11 | FGFR3 Mutation | ~25 |
| AZD4547 | Gastric Cancer | SNU-16 | FGFR2 Amplification | Potent inhibition reported |
| CPL304110 | Melanoma | A375 | Not specified | 336 |
| AZD4547 | Melanoma | A375 | Not specified | 1623 |
Note: The data for this compound is hypothetical for illustrative purposes. The other data points are sourced from published studies. Nintedanib demonstrates selective inhibition of lung cancer cell lines with FGFR1 copy number gain.[7] PD173074 is a potent inhibitor of FGFR1 and also shows activity against VEGFR2.[8][9] AZD4547 has been shown to selectively inhibit FGFR phosphorylation in a dose-dependent manner.[10] A novel inhibitor, CPL304110, showed high efficacy against melanoma cell proliferation.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to evaluate the activity of FGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a specific FGFR kinase.
-
Reaction Setup: In a suitable assay plate, combine the recombinant FGFR kinase domain, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the FGFR inhibitor or a vehicle control to the reaction mixture.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Z′-LYTE™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: FGFR Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FGFR signaling promotes the growth of triple negative and basal-like breast cancer cell lines both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Specificity of Novel FGFR Inhibitors in Preclinical Models: A Comparative Analysis
For researchers and drug development professionals, the rigorous evaluation of a novel kinase inhibitor's specificity is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a framework for assessing the specificity of a new fibroblast growth factor receptor (FGFR) inhibitor, here exemplified by the investigational compound Fgfr-IN-12. By comparing its hypothetical performance metrics to those of established FGFR inhibitors—Infigratinib (BGJ398), AZD4547, and PD173074—we offer a clear roadmap for preclinical evaluation.
The aberrant activation of FGFR signaling pathways is a known driver in various cancers, making it a compelling target for therapeutic intervention.[1][2] However, the high degree of homology within the kinase domain of the four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) and other related kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), presents a significant challenge in developing highly selective inhibitors.[3] Poor specificity can lead to off-target toxicities and limit the clinical utility of a compound.
This guide outlines the essential experimental protocols required to build a robust specificity profile for a novel FGFR inhibitor and presents comparative data for well-characterized alternatives in a clear, tabular format.
Comparative Kinase Inhibition Profile
A critical first step in characterizing a new inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target kinases and a panel of off-target kinases. The following table summarizes the biochemical IC50 values for Infigratinib (BGJ398), AZD4547, and PD173074 against FGFR family members and other relevant kinases. Researchers evaluating this compound should aim to generate analogous data to populate the final column.
| Target Kinase | Infigratinib (BGJ398) IC50 (nM) | AZD4547 IC50 (nM) | PD173074 IC50 (nM) | This compound IC50 (nM) |
| FGFR1 | 0.9[4] | 0.2[5][6] | 21.5-25[7] | Data to be determined |
| FGFR2 | 1.4[4] | 2.5[5][6] | ~100 | Data to be determined |
| FGFR3 | 1.0[4] | 1.8[5][6] | 5 | Data to be determined |
| FGFR4 | 60[4] | 165[5] | - | Data to be determined |
| VEGFR2 (KDR) | 180[4] | 24[8] | 100-200[7] | Data to be determined |
| Abl | 2300[4] | - | - | Data to be determined |
| c-Kit | 750[4] | - | - | Data to be determined |
| PDGFR | - | >1000 | 17600 | Data to be determined |
| c-Src | - | >1000 | 19800 | Data to be determined |
| RIPK1 | - | 12[1] | - | Data to be determined |
Experimental Protocols
To ensure data comparability, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments to assess inhibitor specificity.
Biochemical Kinase Assays
Objective: To determine the in vitro potency and selectivity of the inhibitor against a panel of purified kinases.
Methodology:
-
Assay Format: A variety of formats can be used, including radiometric assays (e.g., using [γ-³³P]ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays.[9]
-
Kinase Panel: The inhibitor should be screened against the four FGFR isoforms (FGFR1, FGFR2, FGFR3, FGFR4) and a broad panel of other kinases to identify potential off-targets. This panel should include closely related tyrosine kinases (e.g., VEGFR, PDGFR) and other major kinase families.[10]
-
Procedure (Example using Radiometric Assay):
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations (typically a 10-point serial dilution).
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular Phosphorylation Assays
Objective: To confirm target engagement and inhibition of FGFR signaling in a cellular context.
Methodology:
-
Cell Lines: Use cell lines with known FGFR alterations (e.g., amplification, fusion, or activating mutations) that result in constitutive pathway activation or are dependent on ligand-induced signaling.
-
Procedure (Example using Western Blot):
-
Culture the selected cell lines to approximately 80% confluency.
-
Starve the cells of growth factors (if assessing ligand-induced phosphorylation) for several hours.
-
Pre-treat the cells with the inhibitor at various concentrations for a defined period (e.g., 1-2 hours).
-
If applicable, stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated forms of FGFR (p-FGFR), downstream signaling proteins (e.g., p-FRS2, p-ERK, p-AKT), and their total protein counterparts as loading controls.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.
-
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy and target modulation of the inhibitor in a preclinical animal model.
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of human tumor cell lines with documented FGFR pathway activation.[11]
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer the inhibitor (e.g., this compound) orally or via another appropriate route at different dose levels and schedules.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, or at intermediate time points, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-FGFR) to confirm target engagement in vivo.
-
Evaluate the anti-tumor activity based on tumor growth inhibition.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: FGFR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Specificity Assessment.
By following these protocols and using the provided comparators as benchmarks, researchers can systematically and objectively assess the specificity of novel FGFR inhibitors like this compound. This comprehensive approach is crucial for identifying promising drug candidates with a higher probability of success in subsequent stages of preclinical and clinical development.
References
- 1. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Fgfr-IN-12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Fgfr-IN-12, a potent bioactive small molecule, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As with many specialized chemical reagents, this compound requires a dedicated disposal protocol to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should not be treated as routine waste. Due to its bioactive nature and potential environmental toxicity, it must be disposed of as hazardous chemical waste.
-
Do Not Dispose Down the Drain or in General Waste: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must not be poured down the sink or discarded in regular trash receptacles.
-
Segregate the Waste:
-
Solid Waste: Any remaining solid this compound, as well as contaminated consumables such as weigh boats, pipette tips, and microfuge tubes, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Labeling Hazardous Waste Containers: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Toxic")
-
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for specific disposal protocols. They will provide guidance on the correct waste containers, labeling requirements, and pickup schedules for hazardous waste.
-
Arrange for Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service[2]. Your EHS office will coordinate this service. Ensure that all institutional procedures are followed for the handover of the waste.
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided here is a general guide. Always prioritize and adhere to the specific protocols and regulations established by your institution and local authorities. Consult the Safety Data Sheet (SDS) for this compound if available, and always contact your EHS office for clarification on any disposal procedures.
References
Personal protective equipment for handling Fgfr-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fgfr-IN-12, a potent fibroblast growth factor receptor (FGFR) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Latex | To prevent skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 / EN166 | To protect eyes from splashes or airborne particles.[1][2][3] |
| Body Protection | Laboratory coat | --- | To protect skin and clothing from contamination.[1] |
| Respiratory | Fume hood or appropriate respirator | NIOSH-approved | To be used when handling the powder form to avoid inhalation.[2][4] |
II. Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps for safe preparation and use of the compound.
Detailed Experimental Protocol:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[2]
-
Weighing: If working with the solid form of this compound, always weigh the required amount inside a certified chemical fume hood to prevent inhalation of airborne particles.
-
Dissolving: When preparing a solution, add the solvent to the weighed compound slowly and carefully. Ensure the container is appropriately sealed.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Experimentation: Conduct all experimental procedures involving this compound within a designated area, such as a fume hood or a biosafety cabinet, to contain any potential spills or aerosols.
-
Decontamination: After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination.[2] Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.[1]
III. Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to others.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
